2-Bromo-6-chlorotoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-chloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMARBQGIQKLIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211399 | |
| Record name | 2-Bromo-6-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62356-27-8 | |
| Record name | 2-Bromo-6-chlorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62356-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-chlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062356278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-6-chlorotoluene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-chlorotoluene | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-chlorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-chlorotoluene, a halogenated aromatic compound with applications in organic synthesis. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis via the Sandmeyer reaction, outlines purification and analytical methods, and discusses its potential applications, particularly as a building block in the development of pharmaceuticals and agrochemicals.
Chemical and Physical Properties
This compound, with the CAS number 62356-27-8, is a substituted toluene (B28343) molecule featuring both bromine and chlorine atoms on the aromatic ring.[1] Its chemical structure and properties are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 62356-27-8[1] |
| Molecular Formula | C₇H₆BrCl[1] |
| IUPAC Name | 1-Bromo-3-chloro-2-methylbenzene[2] |
| Synonyms | 6-Bromo-2-chlorotoluene, 2-Chloro-6-bromotoluene |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 205.48 g/mol [1] |
| Appearance | Clear liquid[1] |
| Density | 1.56 g/cm³[1] |
| Boiling Point | 100 °C at 25 mmHg[1] |
| Flash Point | 95 °C[1] |
| Refractive Index | 1.5780[1] |
| Storage Temperature | Room Temperature, sealed in dry conditions[1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-chloro-6-methylaniline (B140736).[3][4] This multi-step process involves the diazotization of the starting amine followed by a copper(I) bromide-mediated substitution.
Experimental Protocol: Sandmeyer Reaction
This protocol is adapted from established procedures for similar Sandmeyer reactions.[5][6][7]
Materials:
-
2-chloro-6-methylaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Dichloromethane (B109758) (or diethyl ether)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-6-methylaniline in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane or diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[5]
-
Analytical Methods
The purity and identity of this compound can be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and confirm its molecular weight.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.[8]
Applications in Research and Development
This compound is a valuable building block in organic synthesis, primarily due to the differential reactivity of its two halogen substituents. This allows for selective functionalization in cross-coupling reactions, which are fundamental in the synthesis of complex molecules for various applications.
-
Pharmaceutical and Agrochemical Synthesis: Halogenated aromatic compounds are key intermediates in the synthesis of many active pharmaceutical ingredients and agrochemicals. The presence of bromo and chloro groups on the toluene ring provides two handles for further chemical transformations, enabling the construction of diverse molecular scaffolds. While specific biological activities for this compound are not widely reported, its structural motifs are present in various biologically active compounds.
-
Cross-Coupling Reactions: The bromo substituent is generally more reactive than the chloro substituent in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This chemoselectivity allows for the sequential introduction of different functional groups at the 2- and 6-positions of the toluene ring, facilitating the synthesis of complex, sterically hindered molecules.
Visualizations
Synthesis and Purification Workflow
References
- 1. This compound CAS#: 62356-27-8 [m.chemicalbook.com]
- 2. This compound | C7H6BrCl | CID 123552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 5. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 6. 5-BROMO-2-CHLOROTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound(62356-27-8) 1H NMR spectrum [chemicalbook.com]
Physical and chemical properties of 2-Bromo-6-chlorotoluene
This guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-6-chlorotoluene, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental methodologies, and visualizations to support its use in a laboratory and research setting.
Chemical Identity and Physical Properties
This compound is a halogenated aromatic compound. Its core structure is a toluene (B28343) molecule substituted with both a bromine and a chlorine atom on the benzene (B151609) ring.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 62356-27-8[1][2][3][4] |
| Molecular Formula | C₇H₆BrCl[1][2][3][4] |
| Molecular Weight | 205.48 g/mol [1][4] |
| IUPAC Name | 1-Bromo-3-chloro-2-methylbenzene[1] |
| Synonyms | 2-Chloro-6-bromotoluene, 6-Bromo-2-chlorotoluene |
| InChI | InChI=1S/C7H6BrCl/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3[5][6] |
| InChIKey | DMARBQGIQKLIPM-UHFFFAOYSA-N[5][6] |
| SMILES | CC1=C(Cl)C=CC=C1Br |
Table 2: Physical and Thermochemical Properties
| Property | Value |
| Physical Form | Clear liquid[4] |
| Color | Colorless to light red to green[4] |
| Boiling Point | 100 °C at 25 mmHg[4] |
| 88 °C at 20 Torr[2] | |
| 120 °C at 40 mmHg | |
| Density | 1.56 g/cm³[4] |
| 1.572 g/cm³ at 25 °C[2] | |
| 1.58 g/cm³ | |
| Refractive Index | 1.5780[4] |
| 1.578 | |
| Flash Point | 95 °C[4] |
| Solubility | Based on its nonpolar aromatic structure, it is expected to be soluble in common organic solvents such as ethers, and chlorinated solvents, and insoluble in water. |
| Storage Temperature | Room temperature, sealed in a dry environment[4] |
Synthesis of this compound
A common and effective method for the synthesis of aryl halides with this substitution pattern is the Sandmeyer reaction, starting from the corresponding aniline (B41778) derivative. For this compound, the likely starting material is 2-chloro-6-methylaniline (B140736).
Caption: Synthetic pathway for this compound via Sandmeyer reaction.
This protocol is adapted from the synthesis of the isomeric 2-bromo-4-chlorotoluene (B1197611) and is expected to be effective for the synthesis of this compound from 2-chloro-6-methylaniline.[7]
-
Diazotization:
-
In a suitable reaction vessel, suspend 2-chloro-6-methylaniline in aqueous hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice bath with stirring.
-
Slowly add a solution of sodium nitrite (B80452) in water dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a period to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any residual acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Chemical Reactivity and Potential Applications
The two different halogen substituents on the aromatic ring provide opportunities for selective chemical transformations. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many cross-coupling reactions.
This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The differential reactivity of the C-Br and C-Cl bonds allows for sequential couplings.
Caption: Sequential cross-coupling reactions of this compound.
The following is a general protocol for a Suzuki coupling reaction which can be adapted for this compound.[8][9][10][11][12]
-
Reaction Setup:
-
In a flask, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to a temperature typically between 80-100 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
After removing the solvent, purify the product by column chromatography on silica (B1680970) gel.
-
The C-Br bond can be used to form a Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds. The reaction must be carried out under strictly anhydrous conditions.[13][14][15][16][17]
Caption: Formation and reaction of the Grignard reagent from this compound.
-
Preparation:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings in the reaction flask.
-
-
Formation:
-
Add a solution of this compound in anhydrous diethyl ether or THF dropwise to the magnesium turnings.
-
The reaction may need gentle heating or the addition of a small crystal of iodine to initiate.
-
Once initiated, the reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
-
Reaction with an Electrophile:
-
Once the Grignard reagent has formed, cool the solution in an ice bath.
-
Slowly add the desired electrophile (e.g., an aldehyde, ketone, or carbon dioxide) dissolved in the same anhydrous solvent.
-
-
Work-up:
-
After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and purify as needed.
-
Spectral Data
While detailed spectral data requires access to specialized databases, the expected spectral features can be predicted.
Table 3: Predicted and Reported Spectral Data
| Technique | Data/Prediction |
| ¹H NMR | Expected signals in the aromatic region (around 7.0-7.5 ppm) for the three aromatic protons, and a singlet for the methyl group protons (around 2.3-2.5 ppm). |
| ¹³C NMR | Expected signals for the seven distinct carbon atoms: four in the aromatic region (one attached to Br, one to Cl, two to H), one quaternary carbon, one methyl carbon, and one aromatic carbon attached to the methyl group. Aromatic carbons are typically in the 120-140 ppm range, while the methyl carbon will be around 20 ppm.[18] |
| IR Spectroscopy | The IR spectrum is available on SpectraBase.[5] Characteristic peaks would include C-H stretching from the aromatic ring and the methyl group (~2900-3100 cm⁻¹), C=C stretching in the aromatic ring (~1450-1600 cm⁻¹), and C-Br and C-Cl stretching in the fingerprint region (below 1000 cm⁻¹). |
| Mass Spectrometry | The mass spectrum is available in the NIST WebBook.[19] The molecular ion peak would be expected at m/z = 204/206/208 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most abundant fragment ion is reported at m/z = 125.[1] |
Safety and Handling
This compound is classified as an irritant.[2] As with all halogenated aromatic compounds, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.
-
Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.
-
Disposal: Dispose of as halogenated organic waste in accordance with local regulations. Do not pour down the drain.[20][21][22][23][24]
This technical guide provides a solid foundation for the use of this compound in a research and development context. For specific applications, further optimization of the described experimental protocols may be necessary.
References
- 1. This compound | C7H6BrCl | CID 123552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. This compound [oakwoodchemical.com]
- 4. This compound CAS#: 62356-27-8 [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. This compound [stenutz.eu]
- 7. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Benzene, 1-bromo-3-chloro-2-methyl- [webbook.nist.gov]
- 20. PSFC Halogenated Solvents [www-internal.psfc.mit.edu]
- 21. scienceready.com.au [scienceready.com.au]
- 22. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 23. campusoperations.temple.edu [campusoperations.temple.edu]
- 24. ethz.ch [ethz.ch]
An In-depth Technical Guide to 2-Bromo-6-chlorotoluene
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of 2-Bromo-6-chlorotoluene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Properties
This compound, with the IUPAC name 1-bromo-3-chloro-2-methylbenzene, is an aromatic organic compound.[1] Its chemical structure consists of a benzene (B151609) ring substituted with a bromine atom, a chlorine atom, and a methyl group at positions 2, 6, and 1, respectively. The molecular formula for this compound is C₇H₆BrCl.[1][2][3][4][5]
The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for its characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrCl | [1][2][3][5] |
| Molecular Weight | 205.48 g/mol | [1][3][4] |
| CAS Number | 62356-27-8 | [1][2][3] |
| Appearance | Clear liquid | [3] |
| Density | 1.56 - 1.58 g/cm³ at 25°C | [2][3][4] |
| Boiling Point | 88°C / 20 Torr; 100°C / 25 mmHg; 120°C / 40 mmHg | [2][3] |
| Flash Point | 95°C | [3] |
| Refractive Index | 1.578 | [3] |
| SMILES | CC1=C(Cl)C=CC=C1Br | [5] |
| InChIKey | DMARBQGIQKLIPM-UHFFFAOYSA-N | [1][4][5] |
Experimental Protocols
Synthesis of Halogenated Toluene (B28343) Derivatives via Sandmeyer Reaction
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a common and adaptable method for the synthesis of similar aromatic halides is the Sandmeyer reaction. The following is a generalized protocol based on the synthesis of a related isomer, 2-bromo-4-chlorotoluene, which can be adapted for this compound starting from the appropriate aniline (B41778) precursor (2-amino-6-chlorotoluene).[6]
1. Diazotization of the Amine Precursor:
-
The starting aniline (e.g., 2-methyl-4-chloroaniline for the synthesis of 2-bromo-4-chlorotoluene) is dissolved in an aqueous acidic solution, typically aqueous hydrobromic acid (HBr).[6]
-
The mixture is cooled to a low temperature, generally between -5°C and 0°C, using an ice bath.[6]
-
A solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise to the cooled amine solution. The temperature must be carefully maintained below 5°C to ensure the stability of the resulting diazonium salt.[6][7]
-
The reaction mixture is stirred for a period (e.g., 1.5 hours) at this low temperature to complete the diazotization process.[6]
2. Sandmeyer Reaction (Halogen Exchange):
-
In a separate reaction vessel, a solution of copper(I) bromide (CuBr) in hydrobromic acid is prepared and cooled.[6]
-
The previously prepared cold diazonium salt solution is then added portion-wise to the CuBr solution.[6]
-
The reaction mixture is allowed to warm to room temperature and may be gently heated (e.g., to 70°C) to drive the reaction to completion, which is typically indicated by the cessation of nitrogen gas evolution.[6][7]
3. Work-up and Purification:
-
After cooling, the reaction mixture is transferred to a separatory funnel.
-
The aqueous layer is extracted multiple times with an organic solvent, such as methyl-tert-butyl ether or dichloromethane.[6]
-
The combined organic extracts are washed with water and/or a basic solution to remove any remaining acid, followed by a brine wash.
-
The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified, typically by fractional distillation under reduced pressure, to yield the pure halogenated toluene derivative.[6]
Analytical Characterization
The identity and purity of this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the hydrogen and carbon atoms in the molecule.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to separate the compound from any impurities and to determine its molecular weight and fragmentation pattern, which serves as a fingerprint for identification.[1][9] The molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-H bonds of the methyl group and the aromatic ring, as well as the C-Br and C-Cl bonds.[1]
Visualizations
Caption: Molecular structure of this compound.
References
- 1. This compound | C7H6BrCl | CID 123552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. This compound CAS#: 62356-27-8 [chemicalbook.com]
- 4. This compound [stenutz.eu]
- 5. PubChemLite - this compound (C7H6BrCl) [pubchemlite.lcsb.uni.lu]
- 6. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Bromo-6-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 8. This compound(62356-27-8) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Bromo-5-chlorotoluene | C7H6BrCl | CID 84476 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Bromo-6-chlorotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Bromo-6-chlorotoluene (also known as 1-Bromo-3-chloro-2-methylbenzene). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities within the chemical and pharmaceutical industries.
Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited public availability of experimental NMR data, predicted values are provided for ¹H and ¹³C NMR spectra. These predictions are based on computational models and should be used as a reference pending experimental verification.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | d | 1H | Ar-H |
| ~7.25 | d | 1H | Ar-H |
| ~7.05 | t | 1H | Ar-H |
| ~2.40 | s | 3H | -CH₃ |
| Predicted data; actual experimental values may vary. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~138 | Ar-C |
| ~134 | Ar-C |
| ~131 | Ar-C |
| ~129 | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C |
| ~23 | -CH₃ |
| Predicted data; actual experimental values may vary. |
Table 3: Infrared (IR) Spectroscopy - Major Absorption Peaks
The gas-phase IR spectrum of this compound available from the NIST Chemistry WebBook reveals the following significant absorption bands.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Weak | Aromatic C-H Stretch |
| ~2950 | Weak | Aliphatic C-H Stretch |
| ~1560 | Medium | Aromatic C=C Stretch |
| ~1450 | Medium | Aromatic C=C Stretch |
| ~1040 | Strong | C-Cl Stretch |
| ~780 | Strong | C-Br Stretch |
| ~700 | Strong | Ar-H Out-of-plane Bend |
Table 4: Mass Spectrometry (MS) - Major Fragment Ions
The mass spectrum of this compound, obtained via Gas Chromatography-Mass Spectrometry (GC-MS), shows a total of 82 peaks.[2] The most prominent fragments are listed below.[2]
| m/z | Relative Intensity | Possible Fragment |
| 204/206 | High | [M]⁺ (Molecular Ion) |
| 125 | High | [M - Br]⁺ |
| 89 | Very High (Base Peak) | [C₇H₅]⁺ |
| 63 | High | [C₅H₃]⁺ |
Experimental Protocols
The acquisition of the spectroscopic data presented in this guide follows standard methodologies for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Data processing would involve Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, an Attenuated Total Reflectance (ATR) accessory is often used. A small drop of the sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[2]
Mass Spectrometry (MS)
Mass spectral data is typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[3]
Logical Workflow of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.
References
An In-depth Technical Guide to the Safety and Handling of 2-Bromo-6-chlorotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Bromo-6-chlorotoluene (CAS No: 62356-27-8), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Properties
Proper identification and understanding of the physical and chemical properties of this compound are fundamental for its safe handling.
| Identifier | Value | Source |
| IUPAC Name | 1-bromo-3-chloro-2-methylbenzene | [1] |
| CAS Number | 62356-27-8 | [1][2] |
| Molecular Formula | C7H6BrCl | [1][2] |
| Molecular Weight | 205.48 g/mol | [1] |
| EINECS | 263-520-9 | [1][2] |
| Physical and Chemical Properties | Value | Source |
| Boiling Point | 120°C (40 mmHg) | [3] |
| Density | 1.58 g/cm³ | |
| Refractive Index | 1.578 |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[3] |
GHS Pictogram:
Precautionary Statements: [1][3]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Safe Handling and Storage Workflow
The following diagram outlines the recommended workflow for the safe handling and storage of this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols for Safe Handling
Detailed experimental protocols for determining the toxicological and physical hazard data for this compound are not publicly available. However, the following protocols for safe handling, spill response, and disposal are based on established safety guidelines.
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4][5]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[6]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[7]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[6][7]
4.2. Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4][5]
4.3. First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [4][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [4][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][8] |
4.4. Accidental Release Measures
-
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert emergency personnel.
-
Contain the spill to prevent it from entering drains or waterways.
-
Follow the guidance of trained emergency responders for cleanup.[9]
-
4.5. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: Emits toxic and corrosive fumes (carbon oxides, hydrogen bromide, hydrogen chloride) under fire conditions.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
4.6. Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service for guidance. Do not dispose of down the drain.[4][6]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[4][7]
-
Conditions to Avoid: Incompatible materials.
-
Hazardous Decomposition Products: Carbon oxides, hydrogen bromide, hydrogen chloride.
References
- 1. This compound | C7H6BrCl | CID 123552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 62356-27-8 [chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Reactivity Profile of 2-Bromo-6-chlorotoluene: A Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-chlorotoluene is a versatile substituted aromatic compound that serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its reactivity is characterized by the presence of two different halogen atoms—bromine and chlorine—offering opportunities for selective functionalization. This technical guide provides an in-depth analysis of the reactivity profile of this compound in key organic reactions, including metal-catalyzed cross-coupling, lithiation and metal-halogen exchange, Grignard reagent formation, and nucleophilic aromatic substitution. Detailed experimental protocols for representative transformations, quantitative data from analogous systems, and visual diagrams of reaction pathways are presented to facilitate its application in research and development.
Introduction: Structural Features and General Reactivity
This compound possesses a unique substitution pattern on the toluene (B28343) ring, with a bromine atom, a chlorine atom, and a methyl group at positions 2, 6, and 1, respectively. The key to its synthetic utility lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is weaker and more susceptible to oxidative addition to low-valent transition metal catalysts, such as palladium(0), compared to the more robust C-Cl bond. This inherent difference in reactivity allows for chemoselective transformations, where the C-Br bond can be selectively functionalized while the C-Cl bond remains intact for subsequent manipulations.
The methyl group, being an ortho-, para-director, and the halogen atoms, also ortho-, para-directing but deactivating, influence the regioselectivity of further electrophilic aromatic substitution reactions. However, the primary focus of this guide is on the reactions involving the carbon-halogen bonds.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, with the C-Br bond being the primary site of reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting an aryl halide with an organoboron compound. For this compound, this reaction can be performed selectively at the C-Br bond.
Caption: Generalized Suzuki-Miyaura coupling of this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Analagous 2-Bromo-6-substituted Arenes
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | High |
| 3 | 3,5-Dimethylphenylboronic acid | PEPPSI™-IPr (2) | - | K₂CO₃ | DMF/H₂O | 80 | 6 | Good to Excellent |
Note: Yields are based on reactions with sterically hindered 2-bromopyridines and are indicative of expected outcomes.[1]
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
-
To an oven-dried reaction vessel, add the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add this compound (1.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture (e.g., Toluene/H₂O, 4:1, 10 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. With this compound, this reaction can be used to introduce a wide range of primary and secondary amines at the 2-position.
Caption: Generalized Buchwald-Hartwig amination of this compound.
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Analagous Aryl Bromides
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) |
| 1 | Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 100-110 |
| 2 | Aniline | Pd(OAc)₂ (1-2) | RuPhos (2-4) | K₃PO₄ | Dioxane | 100 |
| 3 | Piperidine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS | THF | 80 |
Note: These are representative conditions and may require optimization for this compound.
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
-
In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine (B1218219) ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial.
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the vial and heat the mixture to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling provides a route to arylalkynes through the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.
Caption: Generalized Sonogashira coupling of this compound.
Table 3: Conditions for Sonogashira Coupling of Aryl Bromides
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | i-Pr₂NH | Toluene | 70 |
| 3 | 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | Dioxane | 100 |
Experimental Protocol: Sonogashira Coupling (General Procedure)
-
To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with argon.
-
Add this compound (1.0 mmol) and the terminal alkyne (1.1 mmol).
-
Add a degassed solvent (e.g., triethylamine (B128534) or a mixture of DMF and an amine base).
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) for 6-24 hours.
-
Upon completion, dilute the mixture with an etheral solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine, dry the organic layer, and concentrate.
-
Purify the residue by flash chromatography.[2]
Lithiation and Metal-Halogen Exchange
Organolithium reagents can be generated from this compound via metal-halogen exchange, preferentially at the more labile C-Br bond. This provides a powerful nucleophile for subsequent reactions with various electrophiles.
Caption: Workflow for lithiation and electrophilic quench of this compound.
Experimental Protocol: Lithium-Halogen Exchange and Trapping (General Procedure)
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of n-butyllithium (1.1 mmol) in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.
-
Add a solution of the desired electrophile (e.g., DMF, an aldehyde, or a ketone, 1.2 mmol) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Grignard Reagent Formation
Similar to lithiation, a Grignard reagent can be selectively formed at the C-Br bond of this compound by reaction with magnesium metal. The resulting organomagnesium species is a versatile nucleophile.
Table 4: Conditions for Chemoselective Grignard Reagent Formation
| Substrate | Conditions | Product | Selectivity |
| 2-Bromo-8-chloro-1-octene | Mg, THF, reflux | (8-chloro-1-octen-2-yl)magnesium bromide | High for C-Br insertion |
Note: Data from an analogous bromo-chloroalkene, demonstrating the principle of chemoselectivity.[3]
Experimental Protocol: Grignard Reagent Formation (General Procedure)
-
Activate magnesium turnings (1.2 mmol) in a flame-dried flask under an inert atmosphere using a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Add anhydrous THF (5 mL) to the activated magnesium.
-
Prepare a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) and add a small portion to the magnesium suspension to initiate the reaction.
-
Once the reaction has started (indicated by gentle refluxing), add the remaining solution of this compound dropwise to maintain a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent solution can be used directly in subsequent reactions with electrophiles.
Nucleophilic Aromatic Substitution (SNA r)
While generally less reactive towards nucleophilic aromatic substitution than activated aryl halides (e.g., those with strongly electron-withdrawing groups in the ortho or para positions), this compound can undergo SNAr reactions under forcing conditions or with very strong nucleophiles. The presence of two halogen atoms deactivates the ring, but they can also act as leaving groups. The relative reactivity of the C-Br versus C-Cl bond in SNAr reactions is less predictable than in metal-catalyzed couplings and can be influenced by the nature of the nucleophile and reaction conditions.
Applications in Drug Development and Synthesis
The selective functionalization of this compound makes it an attractive starting material for the synthesis of complex pharmaceutical intermediates. The ability to introduce different substituents at the 2- and 6-positions in a stepwise manner allows for the construction of diverse molecular scaffolds. For example, a Suzuki coupling at the C-Br bond followed by a Buchwald-Hartwig amination at the C-Cl bond (under more forcing conditions) would lead to highly substituted toluene derivatives.
Conclusion
This compound exhibits a rich and synthetically useful reactivity profile. The differential reactivity of its carbon-halogen bonds, with the C-Br bond being significantly more labile in metal-catalyzed cross-coupling reactions, allows for its use as a versatile building block for the regioselective synthesis of complex aromatic compounds. This guide provides a foundational understanding and practical protocols for leveraging the unique reactivity of this compound in the pursuit of novel molecules for pharmaceutical and materials science applications. Further exploration and optimization of reaction conditions will undoubtedly continue to expand the synthetic utility of this valuable intermediate.
References
- 1. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Bromo-6-chlorotoluene for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 2-Bromo-6-chlorotoluene, a halogenated aromatic compound with significant applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. This document details its key chemical identifiers, physical properties, and a representative experimental protocol for its synthesis, tailored for researchers, scientists, and professionals in the field of drug development.
Core Chemical Identifiers and Synonyms
Accurate identification of chemical compounds is critical in research and development. This compound is known by several synonyms and is cataloged under various chemical registry numbers. The following table summarizes its key identifiers.
| Identifier Type | Value |
| IUPAC Name | 1-bromo-3-chloro-2-methylbenzene |
| CAS Number | 62356-27-8 |
| PubChem CID | 123552 |
| EINECS Number | 263-520-9 |
| SMILES String | CC1=C(Cl)C=CC=C1Br |
| InChI Key | DMARBQGIQKLIPM-UHFFFAOYSA-N |
| Molecular Formula | C7H6BrCl |
| Molecular Weight | 205.48 g/mol |
| Common Synonyms | 2-Chloro-6-bromotoluene, 6-Bromo-2-chlorotoluene, Benzene, 1-bromo-3-chloro-2-methyl- |
Below is a diagram illustrating the relationship between the primary identifiers of this compound.
Applications in Drug Development
Halogenated aromatic compounds like this compound are valuable precursors in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of two different halogen atoms (bromine and chlorine) at specific positions on the toluene (B28343) ring allows for regioselective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, which are prevalent in many drug scaffolds.
While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its structural motif is relevant to the synthesis of compounds targeting a range of biological pathways. The strategic placement of substituents on the aromatic ring can influence the molecule's steric and electronic properties, which in turn can affect its binding affinity to biological targets.
Experimental Protocols: Synthesis of Halogenated Toluene Derivatives
The synthesis of polysubstituted aromatic compounds often requires multi-step procedures to achieve the desired regiochemistry. A common and effective method for the introduction of a bromine atom onto an aromatic ring, particularly for compounds that are not commercially available, is the Sandmeyer reaction. This reaction involves the diazotization of a primary aromatic amine followed by the substitution of the diazonium group with a halide.
The following is a detailed experimental protocol for the synthesis of a related isomer, 2-bromo-4-chlorotoluene (B1197611), which illustrates the principles that can be applied to the synthesis of this compound, likely starting from 2-amino-3-chlorotoluene.
Representative Synthesis of a Bromo-chlorotoluene Derivative via Sandmeyer Reaction
This protocol is adapted from the synthesis of 2-bromo-4-chlorotoluene from 5-chloro-2-methylaniline.
Materials:
-
5-chloro-2-methylaniline (or 2-amino-3-chlorotoluene for the target compound)
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (B80452) (NaNO2)
-
Copper(I) bromide (CuBr)
-
Diethyl ether or methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the starting aniline (B41778) (1.0 equivalent) in aqueous hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.1 equivalents) in hydrobromic acid.
-
Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or MTBE (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M sodium hydroxide (B78521) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure bromo-chlorotoluene derivative.
-
The following diagram outlines the general workflow for this synthetic protocol.
This technical guide provides essential information for researchers and drug development professionals working with this compound and related halogenated intermediates. The provided data and protocols are intended to facilitate further research and application of this versatile chemical building block.
Commercial Suppliers and Synthetic Applications of 2-Bromo-6-chlorotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 2-Bromo-6-chlorotoluene, a key building block in organic synthesis. Furthermore, it details a representative experimental protocol for a common and pivotal application of this compound: the Suzuki-Miyaura cross-coupling reaction. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and chemical development.
Commercial Availability of this compound
This compound (CAS No. 62356-27-8) is a readily available starting material from a variety of chemical suppliers. The table below summarizes the offerings from several prominent vendors, providing a comparative overview of purity and available quantities to aid in procurement decisions.
| Supplier | Product Number/SKU | Purity | Available Quantities |
| Ottokemi | B 2511 | 99% | Not specified, inquire for details.[1] |
| Matrix Scientific | 018260 | Not specified | Inquire for details, bulk projects assisted.[2] |
| Thermo Scientific (Alfa Aesar) | Not specified | 99% | Available in 5g packaging.[3] |
| TCI America | Not specified | 98.0+% | Inquire for price and availability.[4] |
| Oakwood Chemical | 018260 | Not specified | Available in 1g packaging.[5] |
| AOBChem | 10395 | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g.[6] |
| United States Biological | 416160 | Highly Purified | Inquire for details. |
Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the toluene (B28343) derivative and an organoboron species, typically a boronic acid or a boronic ester. The steric hindrance provided by the ortho-substituents (bromo and chloro groups) can influence the reaction conditions required for efficient coupling.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with phenylboronic acid to form 2-chloro-6-phenyltoluene. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acids or for scaling up the reaction.
Materials and Reagents:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453), anhydrous
-
Water, deionized and degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the reaction flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the flask.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 2-chloro-6-phenyltoluene.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling protocol described above.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanisms of 2-Bromo-6-chlorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) mechanisms of 2-bromo-6-chlorotoluene. The document details the directing effects of the substituents, predicts regioselectivity for various EAS reactions, and provides illustrative reaction mechanisms and adaptable experimental protocols.
Core Concepts: Directing Effects and Reactivity
The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the interplay of the electronic and steric effects of the three substituents: the methyl group (-CH₃), the bromine atom (-Br), and the chlorine atom (-Cl).
-
Methyl Group (-CH₃): The methyl group is an activating ortho-, para-director.[1] It donates electron density to the aromatic ring through a positive inductive effect (+I), thereby stabilizing the positively charged intermediate (sigma complex or arenium ion) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the ortho and para positions.
-
Halogens (-Br, -Cl): Bromine and chlorine are deactivating ortho-, para-directors.[1] Their strong negative inductive effect (-I) withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. However, they possess lone pairs of electrons that can be donated to the ring through a positive resonance effect (+R). This resonance effect stabilizes the sigma complex when the electrophile attacks at the ortho and para positions, making these positions more favorable for substitution than the meta position.
In this compound, the available positions for electrophilic attack are C3, C4, and C5. The directing effects of the substituents are as follows:
-
The methyl group at C1 directs incoming electrophiles to the C2, C4, and C6 positions. Since C2 and C6 are already substituted, it primarily directs towards C4 .
-
The bromine atom at C2 directs to the C3 and C5 positions (ortho) and the C6 position (para). With C6 occupied, it directs towards C3 and C5 .
-
The chlorine atom at C6 directs to the C2 (para) and C5 and C1 positions (ortho). With C1 and C2 occupied, it directs towards C5 .
Overall Predicted Regioselectivity:
Based on the additive effects of the substituents, the primary positions for electrophilic attack on this compound are predicted to be C4 and C5 . The C3 position is sterically hindered by the adjacent bromine atom at C2. The C5 position is activated by both the bromine and chlorine atoms through resonance. The C4 position is activated by the methyl group. Therefore, a mixture of isomers is expected, with the precise ratio depending on the specific reaction, the nature of the electrophile, and the reaction conditions.
General Mechanism of Electrophilic Aromatic Substitution
The general mechanism for electrophilic aromatic substitution proceeds in two main steps:
-
Formation of the Sigma Complex (Arenium Ion): The aromatic ring acts as a nucleophile and attacks the electrophile (E⁺), forming a resonance-stabilized carbocation known as the sigma complex or arenium ion. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.
-
Deprotonation to Restore Aromaticity: A weak base removes a proton from the carbon atom bearing the electrophile, and the electrons from the C-H bond move to reform the aromatic π system.
// Reactants A [label="this compound"]; E [label="E⁺ (Electrophile)"];
// Sigma Complex Sigma [label=<
Sigma Complex (Arenium Ion) Resonance Structures
];
// Product P [label="Substituted Product"]; H [label="H⁺"];
// Pathway A -> Sigma [label="+ E⁺", fontcolor="#EA4335"]; Sigma -> P [label="- H⁺", fontcolor="#34A853"]; P -> H [style=invis]; } }
Figure 1: General workflow for electrophilic aromatic substitution on this compound.
Key Electrophilic Aromatic Substitution Reactions
Nitration
Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The electrophile is the nitronium ion (NO₂⁺).
Figure 2: Logical workflow for the nitration of this compound.
Predicted Products: Based on the directing effects, the major products are expected to be 4-nitro-2-bromo-6-chlorotoluene and 5-nitro-2-bromo-6-chlorotoluene . Due to steric hindrance from the bromine atom, the formation of 3-nitro-2-bromo-6-chlorotoluene is expected to be minor.
Halogenation
Halogenation introduces a halogen atom (Br or Cl) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination, to polarize the halogen molecule and generate a more potent electrophile.
Figure 3: Logical workflow for the halogenation of this compound.
Predicted Products: Similar to nitration, the major products of halogenation are predicted to be 4-halo-2-bromo-6-chlorotoluene and 5-halo-2-bromo-6-chlorotoluene .
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) to the aromatic ring using fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid. The electrophile is sulfur trioxide (SO₃) or protonated sulfur trioxide.
Figure 4: Logical workflow for the sulfonation of this compound.
Predicted Products: The major products are expected to be This compound-4-sulfonic acid and This compound-5-sulfonic acid .
Friedel-Crafts Reactions
Friedel-Crafts reactions involve the alkylation or acylation of an aromatic ring.
-
Alkylation: An alkyl group is added using an alkyl halide and a Lewis acid catalyst. This reaction is prone to carbocation rearrangements and polyalkylation.
-
Acylation: An acyl group is added using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This reaction is generally not prone to rearrangements and the product is deactivated, preventing further acylation.
Figure 5: Logical workflow for the Friedel-Crafts reactions of this compound.
Predicted Products and Steric Hindrance: Due to the significant steric hindrance from the ortho-substituents (Br and Cl), Friedel-Crafts reactions on this compound are expected to be challenging. The bulky electrophiles in these reactions will face considerable steric repulsion, particularly at the C5 position, which is flanked by the chlorine atom. Therefore, the 4-substituted product is likely to be the major isomer, if the reaction proceeds. The deactivating nature of the halogen substituents will also decrease the overall reaction rate.
Quantitative Data from Related Compounds
| Reaction | Substrate | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |
| Nitration | Toluene | 58 | 4 | 38 | [Holleman and Wibaut] |
| Nitration | o-Chlorotoluene | Forms all four possible mono-nitro derivatives | - | - | [Holleman and Wibaut] |
| Nitration | p-Chlorotoluene | 58 (at C2) | - | 42 (at C3) | [Holleman and Wibaut] |
| Sulfonation | Toluene | 5.6 | 9.7 | 84.8 | [Cerfontain et al.] |
| Sulfonation | Chlorobenzene | 0.95 | 0.09 | 98.96 | [Cerfontain and Kort] |
Experimental Protocols (Adapted)
The following are generalized experimental protocols for key electrophilic aromatic substitution reactions, adapted for this compound based on procedures for similar substrates. Caution: These reactions should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol for Nitration
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid with continuous stirring. Maintain the temperature below 20°C.
-
Reaction: In a separate three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, dissolve this compound in a suitable inert solvent (e.g., dichloromethane). Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add the prepared nitrating mixture dropwise to the solution of this compound, ensuring the internal reaction temperature is maintained below 10°C.
-
Monitoring and Work-up: After the addition is complete, allow the mixture to stir at low temperature for a specified time. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer and wash it sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography or recrystallization to separate the isomers.
Protocol for Bromination
-
Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser with a gas trap, and magnetic stirrer, dissolve this compound in a dry, inert solvent (e.g., carbon tetrachloride or dichloromethane).
-
Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃).
-
Bromine Addition: Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the desired temperature.
-
Monitoring and Work-up: Stir the reaction mixture until the bromine color disappears. Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction by adding a solution of sodium bisulfite to destroy any excess bromine.
-
Separate the organic layer and wash it with water, dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or column chromatography to isolate the isomeric products.
Protocol for Sulfonation
-
Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, place this compound.
-
Reagent Addition: Cool the flask in an ice bath and slowly add fuming sulfuric acid (oleum) dropwise with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully controlled.
-
Reaction: After the addition is complete, the reaction mixture is typically heated to a specific temperature for a set period to ensure complete reaction.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The sulfonic acid product may precipitate out of the solution.
-
Isolation: The product can be isolated by filtration. If it remains in solution, it can be salted out by adding a saturated solution of sodium chloride.
-
Purification: The crude sulfonic acid can be purified by recrystallization from water or an appropriate solvent.
Protocol for Friedel-Crafts Acylation
-
Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser with a gas trap, and magnetic stirrer, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane (B109758) or carbon disulfide).
-
Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add the acyl chloride dropwise.
-
Substrate Addition: To this mixture, add a solution of this compound in the same solvent dropwise, maintaining a low temperature.
-
Reaction: After the addition, the reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and wash it with water, dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent.
-
Purification: The resulting ketone can be purified by column chromatography or recrystallization.
Conclusion
The electrophilic aromatic substitution of this compound is a complex process influenced by the competing directing effects of a methyl group and two different halogen atoms, as well as significant steric hindrance. While the methyl group is activating and the halogens are deactivating, all three are ortho-, para-directors. This leads to the prediction that substitution will primarily occur at the C4 and C5 positions. The significant steric hindrance at the ortho positions (C3 and C5) is expected to play a crucial role in determining the final isomer distribution, particularly in reactions involving bulky electrophiles like in Friedel-Crafts reactions. The provided adaptable experimental protocols, based on established procedures for related compounds, offer a starting point for the synthesis and investigation of substituted this compound derivatives. Further experimental work is necessary to determine the precise quantitative outcomes of these reactions.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-chlorotoluene
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] 2-Bromo-6-chlorotoluene presents a unique challenge as a substrate due to significant steric hindrance imparted by the two ortho-substituents (bromo and chloro groups) relative to the coupling site. This steric congestion can impede key steps in the catalytic cycle, often leading to low reaction yields.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in Suzuki coupling reactions. We will cover catalyst selection, reaction optimization, and detailed experimental protocols based on established methodologies for sterically hindered substrates.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8] A base is required to activate the organoboron species, facilitating the transmetalation step.[9][10]
Application Notes: Overcoming Steric Hindrance
Successfully coupling sterically hindered substrates like this compound requires careful selection of the catalyst system, base, and solvent. The primary challenge is facilitating the initial oxidative addition of the palladium catalyst to the sterically crowded carbon-bromine bond.[6]
-
Catalyst Selection : Standard catalysts like Pd(PPh₃)₄ may prove ineffective.[11] The use of palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with bulky, electron-rich phosphine (B1218219) ligands is critical for high yields.[5][6] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that can more readily access the hindered reaction site.
-
Base Selection : The choice of base is crucial for activating the boronic acid without promoting side reactions. For sterically demanding couplings, weaker bases like K₂CO₃ may be less effective.[11] Finely ground, non-nucleophilic bases are preferred.
-
Recommended Bases : Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice, providing high yields in challenging Suzuki reactions.[5][12]
-
-
Solvent System : Anhydrous polar aprotic solvents are generally used to ensure the stability of the catalytic species.
-
Recommended Solvents : Toluene (B28343), 1,4-dioxane (B91453), and tetrahydrofuran (B95107) (THF) are excellent choices.[6][12] In some protocols, a biphasic system with water is used, but anhydrous conditions are often preferred for hindered substrates.[7][13]
-
Quantitative Data Summary
While specific data for this compound is not extensively published, the following table summarizes typical conditions and yields for analogous, sterically hindered aryl bromides, providing a strong starting point for reaction optimization.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Cite |
| 1 | 2,6-Dimethylbromobenzene | Phenylboronic Acid | Pd₂(dba)₃ (1.5) / P(OMe)₃ (6) | K₃PO₄ (2) | Dioxane | 95 | 8 | ~90% | [6] |
| 2 | 2-Bromo-6-methylisonicotinaldehyde | Phenylboronic Acid | Pd(PPh₃)₄ (N/A) | K₃PO₄ | Dioxane/H₂O | 90 | 8 | ~85-95% | [11] |
| 3 | 2-Bromo-6-methylisonicotinaldehyde | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (2) | Toluene | 100 | 12 | High | [11] |
| 4 | 2-Bromo-1,3-diisopropylbenzene | Phenylboronic Acid | Pd(dba)₂ (0.01) / R-Phos (0.03) | K₃PO₄·H₂O (3) | Dioxane | 100 | 12 | >95% | [12] |
| 5 | 2-Bromo-3,5-dimethoxytoluene | Phenylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85% | [13] |
Experimental Protocols
Safety Precautions : Handle all palladium catalysts and organoboron compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Solvents should be handled under an inert atmosphere.[13]
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the Suzuki coupling of this compound using a Buchwald-type ligand.[5][11]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2-3 equivalents)
-
Anhydrous 1,4-dioxane or toluene
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.0 equiv.).
-
Catalyst Addition : In the same flask, add Pd(OAc)₂ (0.02 equiv.) and the SPhos ligand (0.04 equiv.).[11]
-
Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition : Add anhydrous, degassed 1,4-dioxane or toluene via syringe.
-
Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.[11]
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
-
Workup : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.[11]
-
Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.[14]
Protocol 2: Microwave-Assisted Suzuki Coupling
For accelerated reaction times, a microwave-assisted protocol can be highly effective.[7]
Materials:
-
Same reagents as Protocol 1, though a catalyst like PdCl₂(dppf) can also be effective.
-
Microwave-safe reaction vial with a stir bar.
-
Solvent such as N,N-dimethylformamide (DMF) or a dioxane/water mixture.
-
Microwave reactor.
Procedure:
-
Reagent Preparation : In a microwave-safe vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), K₃PO₄ (2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos, 2-5 mol%).[7]
-
Solvent Addition : Add the appropriate solvent (e.g., DMF).
-
Microwave Irradiation : Securely seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-45 minutes.[7]
-
Workup and Purification : After cooling, perform the workup and purification steps as described in Protocol 1.
Key Factors for Success
The successful coupling of sterically hindered substrates like this compound is a balance of several interdependent factors. The choice of a highly active catalyst system is paramount to overcoming the steric barrier to oxidative addition.
While this compound is a challenging substrate for Suzuki-Miyaura cross-coupling, high yields can be achieved through the rational selection of modern catalytic systems. The use of palladium catalysts paired with bulky, electron-rich phosphine ligands, in conjunction with appropriate bases like K₃PO₄ and anhydrous solvents, is essential for overcoming the steric hindrance. The protocols and data presented here serve as a robust starting point for researchers to develop and optimize the synthesis of novel biaryl compounds for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Note and Protocol: Selective Sonogashira Coupling of 2-Bromo-6-chlorotoluene
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[4] This application note provides a detailed protocol for the selective Sonogashira coupling of 2-Bromo-6-chlorotoluene, a sterically hindered dihaloarene. Due to the differential reactivity of the carbon-halogen bonds (C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions, the selective alkynylation at the C-Br position can be achieved under controlled conditions.[1]
Key Reaction Principle
The protocol leverages the higher reactivity of the aryl bromide bond over the aryl chloride bond in the oxidative addition step of the palladium catalytic cycle. By carefully selecting the catalyst, ligand, and reaction conditions, the Sonogashira coupling can be directed to occur exclusively at the 2-bromo position of this compound, leaving the 6-chloro substituent intact for potential subsequent transformations. For sterically hindered substrates like this compound, the choice of a bulky and electron-rich phosphine (B1218219) ligand is crucial for achieving high reaction efficiency.[5]
Experimental Protocol
This protocol is based on established methodologies for the Sonogashira coupling of sterically hindered aryl bromides.[5]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Octyne, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Diisopropylamine or Triethylamine)
-
Solvent (e.g., anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Diethyl ether (Et₂O)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware, Schlenk line or glovebox, and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (CuI, 1-2.5 mol%).
-
Reagent Addition: Add anhydrous solvent (e.g., THF, 5 mL per 1 mmol of aryl halide). To this suspension, add this compound (1.0 eq), the terminal alkyne (1.1-1.2 eq), and the amine base (e.g., diisopropylamine, 3.0-7.0 eq).[1]
-
Reaction: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 40-60 °C) for sterically demanding substrates. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from 3 to 24 hours depending on the specific substrates and conditions.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.
-
Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to afford the desired 2-alkynyl-6-chlorotoluene derivative.
Data Presentation
The following table summarizes representative yields for the Sonogashira coupling of sterically hindered aryl bromides with various terminal alkynes, based on data for substrates with similar steric hindrance to this compound.[5]
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | 50 | 12 | Est. 85-95 |
| 2 | This compound | 1-Octyne | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | 50 | 16 | Est. 80-90 |
| 3 | This compound | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | 40 | 10 | Est. 90-98 |
| 4 | 2,6-Dimethylbromobenzene | Phenylacetylene | Pd/t-Bu₃P / CuI | i-Pr₂NH | Toluene | 60 | 24 | ~70[5] |
| 5 | 2,6-Dimethylbromobenzene | 1-Ethynyl-2-ethylbenzene | Pd/t-BuPCy₂ / CuI | i-Pr₂NH | Toluene | 60 | 24 | ~85[5] |
Estimated yields are based on typical outcomes for sterically hindered aryl bromides under the specified conditions and serve as a guideline.
Mandatory Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: Step-by-step workflow for the Sonogashira coupling of this compound.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
The reaction should be carried out under an inert atmosphere as the catalysts can be air-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Regioselective Formation of Grignard Reagent from 2-Bromo-6-chlorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon bonds with a wide variety of electrophiles. The preparation of Grignard reagents from dihalogenated aromatic compounds presents a unique challenge in achieving regioselectivity. This document provides detailed application notes and a comprehensive experimental protocol for the selective formation of a Grignard reagent from 2-Bromo-6-chlorotoluene. The inherent difference in the reactivity of carbon-halogen bonds allows for the preferential insertion of magnesium at the more labile carbon-bromine bond, yielding (2-chloro-6-methylphenyl)magnesium bromide as the primary product. This regioselective synthesis provides a valuable building block for the introduction of the 2-chloro-6-methylphenyl moiety in the development of pharmaceuticals and other complex organic molecules.
Principle of Regioselectivity
The successful regioselective formation of the Grignard reagent from this compound hinges on the differential reactivity of the carbon-halogen bonds. The order of reactivity for halogens in Grignard reagent formation is well-established and follows the trend: I > Br > Cl > F. This trend is inversely related to the carbon-halogen bond dissociation energy. The carbon-bromine bond is weaker than the carbon-chlorine bond, and therefore, the oxidative insertion of magnesium metal occurs preferentially at the C-Br bond under controlled reaction conditions. This principle allows for the synthesis of the desired Grignard reagent while leaving the chloro substituent available for subsequent downstream transformations.
Experimental Protocol
This protocol outlines a standard laboratory procedure for the regioselective formation of the Grignard reagent from this compound. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the highly reactive Grignard reagent.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Molar Ratio |
| This compound | C₇H₆BrCl | 205.48 | 10.0 | 1.0 |
| Magnesium turnings | Mg | 24.31 | 12.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - |
| Iodine | I₂ | 253.81 | 1 small crystal | Catalytic |
| 1.0 M HCl in diethyl ether | HCl | 36.46 | For titration | - |
| 1,10-Phenanthroline (B135089) | C₁₂H₈N₂ | 180.21 | Indicator | - |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Glassware (dried in an oven at >120°C overnight)
Procedure:
-
Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all joints are well-sealed. Connect the top of the condenser to an inert gas line.
-
Magnesium Activation: Place the magnesium turnings (1.2 eq) into the reaction flask. Add a single crystal of iodine. Flame-dry the flask under a stream of inert gas to remove any adsorbed moisture and to sublime the iodine, which will etch the surface of the magnesium, removing the passivating oxide layer. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation: In a separate dry flask, dissolve this compound (1.0 eq) in anhydrous THF (to make an approximately 0.5 M solution). Transfer this solution to the dropping funnel.
-
Initiation: Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the activated magnesium turnings. The reaction is typically initiated by gentle warming with a heating mantle or by the addition of a few drops of 1,2-dibromoethane (B42909) if necessary. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, greyish solution, often accompanied by a gentle reflux of the solvent.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and external cooling with a water bath may be applied.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to reflux for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting Grignard reagent solution will typically be a dark grey or brown color.
-
Quantification (Optional but Recommended): The concentration of the formed Grignard reagent can be determined by titration. A common method involves the titration of an aliquot of the Grignard solution against a standardized solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected outcomes for the formation of (2-chloro-6-methylphenyl)magnesium bromide. The yield is based on analogous reactions with similar dihaloaromatic substrates, as specific quantitative data for this compound is not extensively published.
| Parameter | Value |
| Reactants & Stoichiometry | |
| This compound | 1.0 eq |
| Magnesium | 1.2 eq |
| Solvent | Anhydrous THF |
| Reaction Conditions | |
| Initiation Temperature | Room Temperature to 40°C |
| Reaction Temperature | Reflux (~66°C in THF) |
| Reaction Time | 2 - 3 hours |
| Expected Outcome | |
| Theoretical Yield | 100% |
| Expected Experimental Yield | 75 - 90% |
Signaling Pathways and Experimental Workflows
2-Bromo-6-chlorotoluene: A Key Building Block in the Synthesis of the Kinase Inhibitor Dasatinib
Application Note AP2025-12-21
Introduction
2-Bromo-6-chlorotoluene is a halogenated aromatic compound that serves as a critical starting material in the synthesis of various pharmaceutical intermediates. Its unique substitution pattern allows for selective functionalization, making it a valuable building block in medicinal chemistry. This application note details the use of this compound in the synthesis of 2-chloro-6-methylaniline (B140736), a key intermediate in the production of the tyrosine kinase inhibitor, Dasatinib. Dasatinib is a potent oral medication used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).
The synthetic utility of this compound lies in its amenability to palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This reaction enables the formation of a carbon-nitrogen bond, converting the aryl halide to an aniline (B41778) derivative. The bromine atom of this compound is more reactive than the chlorine atom in such cross-coupling reactions, allowing for regioselective amination.
This document provides detailed protocols for the synthesis of 2-chloro-6-methylaniline from this compound via a Buchwald-Hartwig amination, followed by the subsequent multi-step synthesis of Dasatinib. Additionally, the mechanism of action of Dasatinib, involving the inhibition of key signaling pathways in cancer cells, is illustrated.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in the context of this note is its role as a precursor to 2-chloro-6-methylaniline. This aniline derivative is a crucial component for the construction of the N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core of Dasatinib. The overall synthetic strategy involves the following key transformations:
-
Buchwald-Hartwig Amination: Conversion of this compound to 2-chloro-6-methylaniline using an ammonia (B1221849) equivalent.
-
Amide Coupling: Reaction of 2-chloro-6-methylaniline with a thiazole (B1198619) carboxylic acid derivative to form the central amide bond of Dasatinib.
-
Final Assembly: Coupling of the thiazole intermediate with the pyrimidine-piperazine side chain of Dasatinib.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-6-methylaniline from this compound via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of this compound using lithium bis(trimethylsilyl)amide as an ammonia equivalent.[1]
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF
-
Anhydrous dioxane
-
Hydrochloric acid (2 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and XPhos (0.06 mmol, 6 mol%).
-
Add anhydrous dioxane (5 mL) via syringe.
-
To the stirred mixture at room temperature, add the LHMDS solution (1.5 mmol, 1.5 equivalents) dropwise.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of 2 M HCl.
-
Extract the mixture with toluene (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-6-methylaniline.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-chloro-6-methylaniline |
| Catalyst System | Pd₂(dba)₃ / XPhos |
| Base | Lithium bis(trimethylsilyl)amide |
| Solvent | Dioxane |
| Reaction Temperature | 100 °C |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
Protocol 2: Synthesis of Dasatinib from 2-chloro-6-methylaniline
This multi-step protocol outlines the synthesis of Dasatinib starting from 2-chloro-6-methylaniline.
Step 2a: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide [2]
-
Amide Formation: 2-chloro-6-methylaniline is reacted with an activated form of 2-aminothiazole-5-carboxylic acid. For example, the carboxylic acid can be activated with methanesulfonyl chloride in the presence of pyridine (B92270).
-
Reaction Conditions: The reaction is typically carried out in pyridine at a controlled temperature, starting at 0-5 °C and then warming to 80 °C for several hours.
-
Work-up and Purification: After the reaction, the solvent is removed under reduced pressure, and the crude product is purified by precipitation and filtration to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. A yield of 85% has been reported for this step.[2]
Step 2b: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide [3]
-
Coupling Reaction: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is coupled with 4,6-dichloro-2-methylpyrimidine.
-
Reaction Conditions: The reaction is performed in a suitable solvent such as tetrahydrofuran (B95107) (THF) in the presence of a strong base like potassium hydride at low temperatures (e.g., -25 °C).
-
Work-up and Purification: The reaction is quenched, and the product is isolated and purified.
Step 2c: Synthesis of Dasatinib [4]
-
Final Coupling: N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide is reacted with 1-(2-hydroxyethyl)piperazine.
-
Reaction Conditions: The final coupling step is typically carried out in a high-boiling solvent such as n-butanol or dioxane at reflux.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product, Dasatinib, is isolated by filtration and can be further purified by recrystallization. A yield of 91% has been reported for this final step.[4]
Quantitative Data Summary for Dasatinib Synthesis:
| Step | Starting Materials | Product | Key Reagents | Typical Yield | Reference |
| 2a | 2-chloro-6-methylaniline, 2-aminothiazole-5-carboxylic acid derivative | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Methanesulfonyl chloride, Pyridine | 85% | [2] |
| 2b | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidine | N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | Potassium hydride, THF | - | [3] |
| 2c | N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazine | Dasatinib | Dioxane | 91% | [4] |
Signaling Pathways and Experimental Workflows
Dasatinib's Mechanism of Action
Dasatinib is a multi-targeted tyrosine kinase inhibitor. Its primary target is the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive leukemias. By inhibiting the kinase activity of BCR-ABL, Dasatinib blocks downstream signaling pathways that are crucial for the proliferation and survival of cancer cells. These pathways include the RAS/MAPK, PI3K/AKT, and STAT signaling cascades. The inhibition of these pathways ultimately leads to a decrease in cell proliferation and an increase in apoptosis of the malignant cells.
Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream signaling pathways.
Experimental Workflow for Dasatinib Synthesis
The following diagram illustrates the key stages in the synthesis of Dasatinib, starting from this compound.
Caption: Synthetic workflow for Dasatinib from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 3. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide synthesis - chemicalbook [chemicalbook.com]
- 4. vixra.org [vixra.org]
Application Notes and Protocols for Cross-Coupling Reactions with 2-Bromo-6-chlorotoluene
Introduction
2-Bromo-6-chlorotoluene is a valuable dihalogenated aromatic compound, offering two distinct reactive sites for sequential functionalization in organic synthesis. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective cross-coupling reactions. Generally, the order of reactivity for oxidative addition to a palladium catalyst is C-I > C-Br > C-OTf > C-Cl.[1][2] This principle enables the preferential functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.
This document provides detailed protocols and application notes for three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using this compound as the electrophilic partner. The sterically hindered nature of this substrate, with substituents ortho to both halogens, necessitates the use of specialized catalyst systems, typically involving bulky and electron-rich phosphine (B1218219) ligands, to achieve high efficiency.[3][4]
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide.[5] For a sterically hindered substrate like this compound, catalyst systems featuring bulky ligands are crucial for facilitating the key steps of the catalytic cycle.[4][6]
Catalytic Cycle: Suzuki-Miyaura Reaction
The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
This table summarizes common catalyst systems and conditions for the selective Suzuki-Miyaura coupling of sterically hindered aryl bromides.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene | 100 | 12-18 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4.4) | K₃PO₄ (2.0) | Dioxane/H₂O | 90-110 | 8-16 |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O | 90 | 8-24 |
| 4 | PEPPSI™-IPr (2-3) | - | K₂CO₃ (2.0) | DMF/H₂O | 80 | 6-12 |
Note: Data is representative of sterically hindered bromo-chloro arenes. Optimization may be required for this compound.[6]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.[5][7]
-
Reagent Preparation : In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition : Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition : Add the degassed solvent (e.g., Toluene or a Dioxane/Water mixture, typically 4:1 v/v) via syringe.
-
Reaction Execution : Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[5]
Application Note 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[8] For challenging substrates, bulky biaryl phosphine ligands like XPhos or SPhos are highly effective.[3]
Catalytic Cycle: Buchwald-Hartwig Amination
The mechanism is similar to other cross-coupling reactions, involving the formation of a palladium-amide complex followed by reductive elimination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Table 2: Typical Conditions for Buchwald-Hartwig Amination
This table outlines effective catalyst systems for the amination of hindered aryl bromides.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4.4) | NaOtBu (1.4) | Toluene | 100-110 |
| 2 | Pd(OAc)₂ (1-2) | BrettPhos (1.5-3) | K₃PO₄ (1.5) | Dioxane | 100 |
| 3 | G3/G4 Precatalyst (1-2) | - | NaOtBu (1.4) | Toluene | 80-100 |
Note: Data is compiled from protocols for sterically demanding substrates.[3][9] The choice of base is critical and depends on the amine's pKa.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.[3][9]
-
Reaction Setup : To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Inert Atmosphere : Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition : Under a positive flow of inert gas, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction Execution : Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 100-110 °C) with stirring for 6-24 hours. Monitor for completion by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.[9]
Application Note 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] The reaction is typically co-catalyzed by palladium and copper(I) salts, although copper-free methods have been developed.[11][12]
Catalytic Cycle: Sonogashira Coupling
The dual catalytic cycle involves both palladium and copper intermediates to facilitate the coupling.
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Table 3: Typical Conditions for Sonogashira Coupling
This table presents standard conditions for the Sonogashira coupling of aryl bromides.
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N / DMF | DMF | 80 |
| 2 | Pd(PPh₃)₄ (2-5) | CuI (4-10) | Diisopropylamine | Toluene | 60-80 |
| 3 | [DTBNpP]Pd(crotyl)Cl (2.5) | None (Copper-Free) | TMP | DMSO | Room Temp. |
Note: Data is compiled from general Sonogashira protocols.[1][11] Copper-free conditions may be advantageous to prevent alkyne homocoupling.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol outlines a standard copper-co-catalyzed Sonogashira reaction.[1]
-
Reaction Setup : To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere : Evacuate and backfill the tube with argon three times.
-
Reagent Addition : Add the degassed solvent (e.g., a mixture of triethylamine (B128534) and DMF) via syringe, followed by the terminal alkyne (1.1 equiv.).
-
Reaction Execution : Stir the reaction mixture at the desired temperature (e.g., 80 °C) for 6-12 hours.
-
Work-up : After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite to remove inorganic salts.
-
Purification : Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography.[1]
General Experimental Workflow and Troubleshooting
A successful cross-coupling reaction relies on careful execution and an inert environment to protect the catalyst.
Caption: A generalized workflow for setting up a cross-coupling reaction.
Common issues in cross-coupling reactions with hindered substrates include low or no yield. Potential solutions include:
-
Switching Ligands : Employ bulkier, more electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) to promote oxidative addition and reductive elimination.[3]
-
Using a Pre-catalyst : Utilize commercially available palladium pre-catalysts (e.g., G3 or G4 palladacycles) that readily form the active Pd(0) species.[3]
-
Optimizing Base and Solvent : The choice of base and solvent can significantly impact yield; screen different combinations.[4]
-
Increasing Temperature : For challenging substrates, higher temperatures (100-120 °C) may be required to overcome the activation energy barrier.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Bromo-6-chlorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile synthetic method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceutical agents.[2] The amination of polysubstituted aromatic rings, such as 2-bromo-6-chlorotoluene, presents a unique challenge in achieving regioselectivity. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) under palladium catalysis allows for selective functionalization. Generally, the C-Br bond is more reactive towards oxidative addition to the palladium(0) catalyst than the more stable C-Cl bond, enabling selective amination at the 2-position.[3]
These application notes provide a detailed overview and experimental protocols for the selective palladium-catalyzed amination of this compound with various primary and secondary amines. The information presented is intended to serve as a comprehensive guide for researchers in the successful application and optimization of this transformation.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination reaction is a well-established process involving a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The generally accepted mechanism proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The arylamine product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.
The choice of ligand is critical for the success of the reaction, particularly with sterically hindered substrates like this compound. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to promote the reductive elimination step and stabilize the catalytic intermediates.[1]
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize typical reaction conditions for the palladium-catalyzed amination of aryl halides, providing a basis for the optimization of the amination of this compound.
Table 1: Catalyst and Ligand Systems for Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Typical Loading (mol%) | Key Features |
| Pd₂(dba)₃ | XPhos | 1-3 | Highly active for a broad range of substrates, including aryl chlorides. |
| Pd(OAc)₂ | SPhos | 1-3 | Effective for sterically hindered substrates. |
| Pd(OAc)₂ | RuPhos | 1-3 | Good for a variety of C-N bond formations. |
| [Pd(cinnamyl)Cl]₂ | BrettPhos | 1-3 | Useful for amination with primary and secondary amines. |
Table 2: Common Bases and Solvents in Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| Sodium tert-butoxide (NaOtBu) | ~19 | Toluene (B28343), Dioxane, THF | Strong base, widely used but can be sensitive to some functional groups. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Toluene, Dioxane, THF | Very strong, non-nucleophilic base. |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | Toluene, Dioxane | Milder base, good for substrates with base-sensitive functional groups. |
| Potassium phosphate (B84403) (K₃PO₄) | ~12.3 | Toluene, Dioxane | Milder, often used with more sensitive substrates. |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed amination of this compound. These should be considered as starting points, and optimization of reaction parameters may be necessary to achieve the best results for specific amine coupling partners.
Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precursor (e.g., 1-2 mol% Pd), and the phosphine ligand (e.g., 2-4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., 1.2-1.5 equiv.) and the amine (1.1-1.3 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Example Amination with Aniline (B41778)
This protocol is a representative example for the coupling of this compound with aniline.
Materials:
-
This compound (205 mg, 1.0 mmol)
-
Aniline (102 µL, 1.1 mmol)
-
Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd)
-
XPhos (19.1 mg, 0.04 mmol)
-
Sodium tert-butoxide (115 mg, 1.2 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar with Pd₂(dba)₃ (9.2 mg), XPhos (19.1 mg), and sodium tert-butoxide (115 mg).
-
Add this compound (205 mg) to the Schlenk tube.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by aniline (102 µL) via syringe under an argon atmosphere.
-
Heat the reaction mixture to 100 °C in an oil bath and stir for 12-24 hours, or until reaction completion is confirmed by GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(2-chloro-6-methylphenyl)aniline.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for Regioselective Reactions of 2-Bromo-6-chlorotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of 2-Bromo-6-chlorotoluene. This versatile building block offers two distinct reactive sites, the C-Br and C-Cl bonds, allowing for sequential and site-selective cross-coupling and organometallic reactions. The protocols and data presented herein are designed to guide researchers in leveraging the differential reactivity of these halogens for the synthesis of complex substituted toluene (B28343) derivatives, which are valuable intermediates in pharmaceutical and materials science research.
Principle of Regioselectivity
The regioselectivity of reactions involving this compound is primarily governed by the difference in bond dissociation energies of the C-Br and C-Cl bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions and more reactive towards magnesium for Grignard reagent formation.[1][2] This inherent reactivity difference allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, these reactions can be directed to selectively occur at the more reactive C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organohalide and an organoboron compound. For this compound, this reaction can be used to introduce an aryl or vinyl group at the 2-position.
Table 1: Representative Data for Suzuki-Miyaura Coupling of this compound
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95 (estimated) | 2-Phenyl-6-chlorotoluene |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 12 | High (inferred) | 2-(4-Methoxyphenyl)-6-chlorotoluene |
Note: Yields are estimated based on analogous reactions with sterically hindered 2-bromotoluenes and 2-bromopyridines due to the lack of specific literature data for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: The flask is evacuated and backfilled with argon three times. A degassed mixture of toluene (8 mL) and water (2 mL) is then added via syringe.
-
Reaction: The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) (20 mL). The organic layer is separated, washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired 2-aryl-6-chlorotoluene.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an organohalide and a terminal alkyne, leading to the synthesis of substituted alkynes.
Table 2: Representative Data for Sonogashira Coupling of this compound
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 8 | Moderate to High (inferred) | 2-(Phenylethynyl)-6-chlorotoluene |
Note: Yield is inferred from general protocols for Sonogashira coupling of aryl bromides.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Solvent and Base Addition: The flask is evacuated and backfilled with argon. Anhydrous tetrahydrofuran (B95107) (THF, 10 mL) and triethylamine (B128534) (Et₃N, 5 mL) are added.
-
Alkyne Addition: Phenylacetylene (1.2 mmol, 1.2 equiv) is added dropwise via syringe.
-
Reaction: The reaction mixture is stirred at 60 °C for 8 hours.
-
Work-up: After cooling to room temperature, the mixture is filtered through a pad of celite and washed with THF. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an organohalide with an amine.
Table 3: Representative Data for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product |
| 1 | Morpholine (B109124) | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12 | High (inferred) | 4-(2-Chloro-6-methylphenyl)morpholine |
Note: Yield is inferred from analogous reactions on similar substrates.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Solvent and Amine Addition: Remove the tube from the glovebox and add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Organometallic Reactions
Grignard Reagent Formation
Selective formation of a Grignard reagent at the C-Br bond allows for subsequent reactions with various electrophiles.
Table 4: Representative Data for Grignard Formation and Quench
| Entry | Electrophile | Reagent | Solvent | Temp (°C) | Yield (%) | Product |
| 1 | N,N-Dimethylformamide (DMF) | Mg, THF | THF | -78 to RT | 60-70 (inferred) | 2-Chloro-6-methylbenzaldehyde |
Note: Yield is inferred from analogous reactions.
Experimental Protocol: Grignard Reaction with DMF
-
Grignard Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 equiv). Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution and reflux for 1-2 hours.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent to -78 °C. Add a solution of anhydrous DMF (1.5 equiv) in anhydrous THF dropwise, maintaining the temperature below -70 °C. Stir at -78 °C for 1 hour.
-
Work-up: Allow the reaction to warm to room temperature. Quench by slow addition of saturated aqueous ammonium (B1175870) chloride. Extract with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: Purify the crude product by column chromatography.
Conclusion
The differential reactivity of the carbon-halogen bonds in this compound provides a valuable platform for regioselective synthesis. The protocols outlined in this document serve as a guide for researchers to perform selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as Grignard reactions, primarily at the more labile C-Br position. These methods open avenues for the creation of a diverse range of substituted toluene derivatives for applications in drug discovery and materials science. Further optimization of the provided protocols may be necessary for specific substrates and desired outcomes.
References
Application of 2-Bromo-6-chlorotoluene in Materials Science: A Theoretical Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-chlorotoluene is a dihalogenated aromatic compound with significant potential as a building block in the synthesis of advanced materials. Its distinct halogen functionalities—a bromine atom and a chlorine atom at ortho and para positions relative to a methyl group—offer differential reactivity, enabling selective functionalization through various cross-coupling reactions. This attribute makes it a valuable precursor for the design and synthesis of functional polymers and organic electronic materials. While direct, published applications in materials science are not extensively documented, its structural motifs suggest its utility in creating novel materials with tailored properties. This document outlines a theoretical application of this compound in the synthesis of a functionalized poly(p-phenylene) derivative, a class of materials with applications in organic electronics. The protocols provided are based on well-established synthetic methodologies for similar halogenated aromatic compounds.
Hypothetical Application: Synthesis of a Functionalized Poly(p-phenylene) Derivative
A key potential application of this compound in materials science is its use as a monomer in the synthesis of substituted poly(p-phenylene)s (PPPs). PPPs are a class of conjugated polymers known for their thermal stability and semiconducting properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine and chlorine substituents on the toluene (B28343) ring can be selectively targeted in sequential cross-coupling reactions to build a polymer backbone and introduce specific side chains, which can fine-tune the material's solubility, morphology, and electronic properties.
A proposed synthetic pathway involves a selective Suzuki-Miyaura cross-coupling reaction to first form a biphenyl (B1667301) intermediate, followed by a subsequent polymerization step. The differential reactivity of the C-Br and C-Cl bonds is key to this selective approach, with the C-Br bond being more reactive in typical palladium-catalyzed Suzuki couplings.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the key steps in the synthesis of a poly(p-phenylene) derivative using this compound as a starting material. These values are representative of typical yields and conditions for similar cross-coupling and polymerization reactions and should be considered as a starting point for experimental optimization.
| Step | Reaction | Reactants | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Monomer Synthesis (Suzuki Coupling) | This compound, Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | Polymerization (Suzuki Coupling) | Functionalized biphenyl monomer, 1,4-Benzenediboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 |
Experimental Protocols
Protocol 1: Synthesis of the Functionalized Biphenyl Monomer via Selective Suzuki-Miyaura Coupling
This protocol describes the selective reaction at the more reactive C-Br bond of this compound.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Magnetic stirrer with heating
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add a degassed 4:1 mixture of toluene and deionized water to the flask.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the functionalized biphenyl monomer.
Protocol 2: Synthesis of the Poly(p-phenylene) Derivative via Suzuki Polymerization
This protocol outlines the polymerization of the synthesized monomer.
Materials:
-
Functionalized biphenyl monomer (1.0 equiv)
-
1,4-Benzenediboronic acid (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 equiv)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
In a Schlenk tube, combine the functionalized biphenyl monomer, 1,4-benzenediboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas.
-
In a separate glovebox or under a stream of inert gas, prepare a solution of the palladium catalyst and the SPhos ligand in degassed 1,4-dioxane.
-
Add the catalyst solution to the monomer mixture.
-
Add degassed deionized water to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture to 100°C with stirring.
-
After 24 hours, cool the reaction to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol (B129727).
-
Filter the polymer and wash with methanol and acetone (B3395972) to remove residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum.
Visualizations
Caption: Synthetic workflow for the preparation of a poly(p-phenylene) derivative.
Caption: Logical progression from starting material to potential application.
Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-6-chlorotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2-bromo-6-chlorotoluene. It includes an analysis of the reaction mechanism, regioselectivity, detailed experimental protocols, and a summary of expected outcomes for various nucleophiles.
Introduction and Reaction Principle
This compound is a di-halogenated aromatic compound that serves as a versatile building block in organic synthesis.[1] The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring allows for selective functionalization through nucleophilic aromatic substitution.
The primary mechanism for this transformation is the SNAr (addition-elimination) pathway.[2] This reaction is distinct from SN1 and SN2 reactions and proceeds in two steps:
-
Addition: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group. This initial attack is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.[3]
Regioselectivity: Chloro vs. Bromo Substitution
A key consideration for nucleophilic substitution on this compound is regioselectivity—determining which halogen will be displaced. Several factors influence this outcome:
-
Carbon-Halogen Bond Strength: The C-Br bond (approx. 290 kJ/mol) is weaker than the C-Cl bond (approx. 346 kJ/mol).[5] Based on bond strength alone, bromide would be considered a better leaving group. However, this primarily affects the second (elimination) step of the reaction.
-
Electronegativity and Rate-Determining Step: In most SNAr reactions, the initial nucleophilic attack is the rate-determining step.[2][6] The reaction rate is therefore more sensitive to the electrophilicity of the carbon atom being attacked. Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond and a more electrophilic carbon atom. This generally makes the carbon attached to chlorine more susceptible to nucleophilic attack.[7] Consequently, the typical reactivity order for halogens in SNAr reactions is F > Cl > Br > I, which is the reverse of their leaving group ability in SN1/SN2 reactions.[6][8]
Given these principles, nucleophilic attack is predicted to occur preferentially at the chlorine-bearing carbon of this compound. The ortho-methyl group provides minor electronic donation and steric hindrance at both adjacent positions.
Data Presentation: Representative Reactions
The following table summarizes the expected outcomes for nucleophilic substitution on this compound with various classes of nucleophiles. Yields are representative and may vary based on specific substrate derivatives and optimization of reaction conditions.
| Nucleophile | Reagents & Conditions | Major Product | Representative Yield (%) |
| Amine (Morpholine) | Morpholine (1.2 eq), K₂CO₃ (2.0 eq), DMF, 100-120 °C, 12-24 h | 4-(2-Bromo-6-methylphenyl)morpholine | 75-90% |
| Alkoxide (Sodium Methoxide) | NaOMe (1.5 eq), Anhydrous DMSO, 80-100 °C, 6-12 h | 2-Bromo-1-methoxy-3-methylbenzene | 70-85% |
| Thiolate (Sodium Thiophenolate) | Thiophenol (1.2 eq), K₂CO₃ (2.0 eq), DMF, 80 °C, 4-8 h | (2-Bromo-6-methylphenyl)(phenyl)sulfane | 80-95% |
Diagrams and Workflows
The SNAr mechanism involves the formation of a resonance-stabilized Meisenheimer complex.
Caption: General SNAr mechanism on this compound.
The following diagram outlines the typical workflow for synthesis, purification, and analysis.
Caption: Standard experimental workflow for nucleophilic substitution.
Experimental Protocols
5.1. General Protocol for Amination of this compound
This protocol describes a general procedure for the reaction with an amine nucleophile, such as morpholine.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., morpholine, 1.2-1.5 eq)
-
Base (e.g., Potassium Carbonate, K₂CO₃, or Cesium Carbonate, Cs₂CO₃, 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate, water, brine for work-up
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for chromatography
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M. Add the amine nucleophile (1.2-1.5 eq) to the stirring mixture via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers and wash with water, followed by brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
5.2. Notes for Other Nucleophiles
-
Alkoxides (e.g., NaOMe, NaOEt): Use an anhydrous solvent like DMSO or THF. The alkoxide is often used in excess (1.5-2.0 eq). The reaction is typically faster and may proceed at a lower temperature (e.g., 80-100 °C).
-
Thiols (e.g., Thiophenol): A base such as K₂CO₃ is used to deprotonate the thiol in situ.[10] These reactions are often rapid and can be run at moderate temperatures (e.g., 50-80 °C). Microwave irradiation can also significantly accelerate reactions with thiol nucleophiles.[9]
References
- 1. This compound | 62356-27-8 | Benchchem [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2-Bromo-6-chlorotoluene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Bromo-6-chlorotoluene. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to help optimize reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Sandmeyer reaction.[1][2] This chemical reaction facilitates the transformation of an aryl amine, in this case, 2-chloro-6-methylaniline (B140736), into an aryl halide through the formation of a diazonium salt intermediate.[1][2]
Q2: What are the critical parameters to control for maximizing the yield of the Sandmeyer reaction for this synthesis?
A2: To maximize the yield, it is crucial to control the following parameters:
-
Temperature: The diazotization step must be carried out at a low temperature, typically between 0-5 °C, to ensure the stability of the diazonium salt.[3][4] Higher temperatures can lead to the decomposition of the diazonium salt and the formation of undesired byproducts, such as phenols.[3]
-
Acidity: The reaction should be conducted in a sufficiently acidic medium to prevent the coupling of the diazonium salt with unreacted aniline.[3]
-
Slow Addition of Reagents: The sodium nitrite (B80452) solution should be added slowly during diazotization to maintain a low temperature and control the exothermic reaction. Similarly, the diazonium salt solution should be added slowly to the copper(I) bromide solution to manage the evolution of nitrogen gas.[3]
-
Purity of Reagents: The purity of the starting materials, especially the 2-chloro-6-methylaniline, is essential for a high-yield reaction.
Q3: What are the common side products in the synthesis of this compound, and how can they be minimized?
A3: Common side products include:
-
Phenols: Formed from the reaction of the diazonium salt with water, especially at elevated temperatures.[3] This can be minimized by maintaining a low reaction temperature (0-5 °C).[3]
-
Biaryl compounds: These can result from the coupling of aryl radical intermediates.[1]
-
Azo compounds: These may form if the reaction medium is not acidic enough.[3] Minimizing these byproducts can be achieved by strict temperature control, ensuring sufficient acidity, and the slow, controlled addition of the diazonium salt solution to the copper(I) salt solution.[3]
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purifying this compound from the reaction mixture are:
-
Steam Distillation: This can be an effective initial step to separate the product from non-volatile impurities.[5][6]
-
Fractional Distillation: This is used to separate the product from other volatile components based on their boiling points.
-
Column Chromatography: This technique is useful for achieving high purity by separating the product from closely related impurities.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete diazotization. | - Ensure the reaction temperature is strictly maintained between 0-5°C during the addition of sodium nitrite.[3] - Use starch-iodide paper to confirm a slight excess of nitrous acid at the end of the diazotization step.[9] - Ensure the use of at least one equivalent of sodium nitrite and a sufficient excess of hydrobromic acid.[3] |
| Decomposition of the diazonium salt. | - Use the diazonium salt immediately after its preparation; do not store it.[3] - Maintain a low temperature throughout the diazotization and the addition to the copper(I) bromide solution.[3] | |
| Inactive copper(I) bromide catalyst. | - Use freshly prepared or high-purity commercial copper(I) bromide. | |
| Formation of Dark, Tarry Byproducts | Decomposition of the diazonium salt leading to radical side reactions. | - Lower the reaction temperature. - Ensure the slow and controlled addition of the diazonium salt solution to the copper(I) bromide solution.[3] - Verify the purity of the starting 2-chloro-6-methylaniline. |
| Inconsistent Results | Variability in reagent quality or reaction conditions. | - Standardize the source and quality of all reagents. - Precisely control reaction parameters such as temperature, addition rates, and stirring speed. |
| Product Contaminated with Phenolic Impurities | Reaction of the diazonium salt with water due to elevated temperatures. | - Maintain the reaction temperature below 5°C during all stages of the diazonium salt's existence.[3] |
| Difficulty in Product Isolation | Formation of an emulsion during work-up. | - Add a saturated brine solution to help break the emulsion. - Allow the layers to separate for an extended period. |
| Product loss during purification. | - Optimize the distillation conditions (pressure and temperature) to avoid decomposition. - Choose an appropriate solvent system for column chromatography to ensure good separation.[8] |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol details the synthesis starting from 2-chloro-6-methylaniline.
Materials:
-
2-chloro-6-methylaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Ice
Procedure:
-
Diazotization of 2-chloro-6-methylaniline:
-
In a flask, dissolve 2-chloro-6-methylaniline in a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
Confirm the presence of a slight excess of nitrous acid using starch-iodide paper (the paper should turn blue-black).
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from the first step to the stirred copper(I) bromide solution.
-
Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.
-
Combine the organic layers and wash them sequentially with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica (B1680970) gel.
-
Data Presentation
Table 1: Influence of Key Parameters on Reaction Yield
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Diazotization Temperature | 0-5 °C | High | Minimizes decomposition of the diazonium salt.[3] |
| > 10 °C | Low | Increased formation of phenolic byproducts.[3] | |
| NaNO₂ Stoichiometry | 1.0 - 1.1 equivalents | Optimal | Ensures complete conversion of the aniline. |
| < 1.0 equivalent | Low | Incomplete diazotization. | |
| >> 1.1 equivalents | May decrease | Potential for side reactions. | |
| CuBr Stoichiometry | Catalytic to Stoichiometric | High | A stoichiometric amount is often used for better reactivity.[2] |
| Acidity (HBr) | Sufficient excess | High | Prevents the formation of azo compounds.[3] |
| Insufficient | Low | Side reactions of the diazonium salt. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Factors influencing the yield of this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Bromo-6-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Reactions with 2-Bromo-6-chlorotoluene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-chlorotoluene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on identifying and mitigating the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions with this compound?
A1: In palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the most frequently observed side products are:
-
Homocoupling products: This results in the formation of 3,3'-dichloro-2,2'-dimethylbiphenyl from the dimerization of this compound. Homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions) can also occur.
-
Hydrodehalogenation products: This involves the replacement of either the bromine or chlorine atom with a hydrogen atom, leading to the formation of 2-chlorotoluene (B165313) or 2-bromotoluene, respectively.
-
Double-coupling product: In cases where the reaction conditions are harsh or the stoichiometry is not carefully controlled, the coupling reaction may occur at both the bromo and chloro positions.
Q2: Which halogen is more reactive in this compound for cross-coupling reactions?
A2: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. This chemoselectivity allows for the selective functionalization at the 2-position (bromine) while leaving the 6-position (chlorine) available for subsequent transformations.
Q3: How can I minimize the formation of the homocoupling byproduct in a Suzuki coupling reaction?
A3: To minimize the formation of homocoupling byproducts, consider the following strategies:
-
Use a Pd(0) precatalyst: Pd(II) sources can promote the homocoupling of boronic acids. Using a Pd(0) source like Pd(PPh₃)₄ or generating it in situ from Pd₂(dba)₃ can be beneficial.
-
Employ bulky, electron-rich ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the desired cross-coupling pathway over the homocoupling side reaction.
-
Use a weaker base: Strong bases can accelerate the decomposition of boronic acids, leading to homocoupling. Using milder bases like K₂CO₃ or K₃PO₄ can be advantageous.
-
Ensure anaerobic conditions: Oxygen can promote the homocoupling of organoboron reagents. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere is crucial.
Q4: What are the potential side products when preparing a Grignard reagent from this compound?
A4: When preparing a Grignard reagent from this compound, the primary potential side products are:
-
Wurtz-type coupling product: The newly formed Grignard reagent can react with unreacted this compound to form 3,3'-dichloro-2,2'-dimethylbiphenyl.
-
Di-Grignard reagent: Although the C-Br bond is more reactive, under forcing conditions, the C-Cl bond can also react with magnesium to form a di-Grignard reagent.
-
Protonated starting material: Grignard reagents are strong bases and will react with any protic source (e.g., water) in the solvent or on the glassware, leading to the formation of 2-chlorotoluene.
Q5: In a directed ortho-lithiation reaction, what are the likely regioisomeric byproducts?
A5: In a directed ortho-lithiation of this compound, the primary goal is to deprotonate the position between the chloro and methyl groups due to the directing effect of the chloro group. However, the formation of other regioisomers is possible. The bromine atom can also direct the lithiation to the adjacent position. Therefore, quenching the reaction with an electrophile might lead to a mixture of products where the electrophile is introduced at different positions on the aromatic ring. The exact ratio of these regioisomers will depend on the specific directing group, the base used, and the reaction temperature.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Significant Homocoupling in Suzuki Coupling
| Potential Cause | Troubleshooting Step |
| Inappropriate Palladium Source | Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂). |
| Ineffective Ligand | Screen bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) which can favor reductive elimination of the cross-coupled product. |
| Base is too Strong | Switch to a milder base such as K₃PO₄ or Cs₂CO₃ to minimize boronic acid decomposition. |
| Presence of Oxygen | Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon). |
Issue 2: Formation of Hydrodehalogenation Side Product
| Potential Cause | Troubleshooting Step |
| Source of Hydride | Ensure anhydrous conditions. Water, alcohols, or even certain bases can act as a hydride source. |
| Ligand Choice | Some ligands are more prone to β-hydride elimination if the coupling partner has β-hydrogens. While less common with aryl partners, ligand choice can still influence this pathway. |
| Reaction Temperature | Lowering the reaction temperature may disfavor the hydrodehalogenation pathway. |
Data Presentation
The following table summarizes hypothetical quantitative data for a Suzuki coupling reaction between this compound and phenylboronic acid under different conditions to illustrate the impact on product distribution.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Yield (%) | Hydrodehalogenation Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 65 | 25 | 5 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 92 | 5 | <1 |
| 3 | Pd(OAc)₂ | PPh₃ | NaOtBu | Toluene/H₂O | 110 | 50 | 35 | 10 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF/H₂O | 80 | 95 | 3 | <1 |
Experimental Protocols
Key Experiment: Selective Suzuki-Miyaura Coupling
This protocol describes a general method for the selective Suzuki-Miyaura coupling at the C-Br bond of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture to the Schlenk flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Suzuki coupling pathway of this compound and potential side reactions.
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Caption: Factors influencing the outcome of reactions with this compound.
Technical Support Center: Purification of Crude 2-Bromo-6-chlorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromo-6-chlorotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound often depend on the synthetic route. However, they typically include:
-
Isomeric Impurities: Other bromochlorotoluene isomers are common byproducts due to the nature of aromatic substitution reactions. These can be challenging to separate due to their similar physical properties.
-
Starting Materials: Unreacted starting materials may be present.
-
Over-halogenated or Under-halogenated Products: Species with additional or fewer halogen atoms can be formed as side products.
-
Solvent Residues: Residual solvents from the reaction or initial work-up may be present.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. The most common and effective methods are:
-
Fractional Distillation under Reduced Pressure: This is a suitable method for separating this compound from impurities with significantly different boiling points. Due to the relatively high boiling point of the target compound, distillation under reduced pressure is recommended to prevent thermal decomposition.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent technique for removing small amounts of impurities. The key is to find a suitable solvent or solvent system.
-
Column Chromatography: For complex mixtures or to achieve very high purity, column chromatography is a powerful tool. It is particularly useful for separating isomeric impurities.
Q3: How can I assess the purity of this compound after purification?
A3: Several analytical techniques can be used to determine the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for both qualitative and quantitative analysis. It can separate volatile impurities and provide information about their identity.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate non-volatile impurities and quantify the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify and quantify impurities if their signals do not overlap significantly with the product's signals.[2]
Troubleshooting Guides
Fractional Distillation under Reduced Pressure
| Problem | Possible Cause | Solution |
| Poor Separation of Isomers | Insufficient column efficiency (too few theoretical plates). | Use a longer or more efficient fractionating column (e.g., Vigreux, packed column). Optimize the reflux ratio to increase the number of vaporization-condensation cycles. |
| Product Decomposition | Distillation temperature is too high. | Reduce the pressure further to lower the boiling point. Ensure the heating mantle is not set too high and is providing even heating. |
| Bumping or Unstable Boiling | Uneven heating or lack of boiling chips/stirring. | Use fresh boiling chips or a magnetic stirrer to ensure smooth boiling. Ensure the heating mantle fits the flask properly. |
| Low Recovery | Hold-up in the distillation column. Product loss through vacuum leaks. | Choose a column with low hold-up for small-scale distillations. Check all joints and connections for leaks using a vacuum gauge. |
Recrystallization
| Problem | Possible Cause | Solution |
| Product Does Not Dissolve in Hot Solvent | Incorrect solvent choice. | The solvent is not polar enough. Try a more polar solvent or a solvent mixture. Refer to solvent miscibility charts. |
| Product Oils Out Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the product. The solution is supersaturated. | Use a lower-boiling point solvent. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. |
| No Crystals Form Upon Cooling | The solution is not saturated. The cooling process is too fast. | Evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Introduce a seed crystal. |
| Low Yield of Recovered Crystals | Too much solvent was used. The product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Spots on TLC | Inappropriate mobile phase. | The mobile phase is too polar or not polar enough. Adjust the solvent ratio. For non-polar compounds like this compound, start with a non-polar solvent like hexane (B92381) and gradually add a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. |
| Co-elution of Impurities with Product | The chosen mobile phase does not provide sufficient resolution. | Try a different solvent system. Consider using a different stationary phase (e.g., alumina). |
| Cracked or Channeled Column Packing | Improperly packed column. | Pack the column carefully using a slurry method to ensure a homogenous stationary phase. Avoid letting the column run dry. |
| Product is not Eluting | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a cold trap.
-
Sample Preparation: Place the crude this compound into the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Ensure all joints are properly sealed.
-
Start the vacuum pump and slowly reduce the pressure to the desired level.
-
Begin heating the distillation flask gently and evenly.
-
Observe the temperature at the top of the column. Collect and discard any initial low-boiling fractions.
-
Collect the fraction that distills at the expected boiling point of this compound at the recorded pressure.
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.
-
-
Analysis: Analyze the collected fractions for purity using GC-MS or HPLC.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. For dihalotoluenes, consider solvents like ethanol, methanol, hexane, or mixtures such as ethanol/water or hexane/ethyl acetate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Determine the melting point and purity of the crystals.
Protocol 3: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). For this compound, a good starting point is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. The ideal mobile phase should give the product an Rf value of approximately 0.3.
-
Column Packing:
-
Securely clamp a chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica (B1680970) gel in the mobile phase and pour it into the column, allowing it to settle without air bubbles.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.
-
Elution: Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table provides illustrative data for the purification of crude this compound. Actual results will vary depending on the initial purity and the specific experimental conditions.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Fractional Distillation | 85 | 98 | 75 |
| Recrystallization | 90 | >99 | 85 |
| Column Chromatography | 80 (with isomers) | >99 | 60 |
Visualizations
References
Troubleshooting low conversion in 2-Bromo-6-chlorotoluene cross-coupling
Technical Support Center: 2-Bromo-6-chlorotoluene Cross-Coupling
Welcome to the technical support center for cross-coupling reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize palladium-catalyzed cross-coupling reactions. This guide addresses common issues encountered during reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and other related transformations, providing potential causes and actionable solutions in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?
A1: Low or no product formation is a frequent challenge, particularly with sterically hindered substrates like this compound. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach. The primary reasons often involve catalyst activity, reaction conditions, or reagent quality.[1][2][3][4]
Key areas to investigate include:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or may have degraded.[5][6] Using a fresh catalyst or a more easily activated precatalyst can be crucial.[7][8][9]
-
Sub-optimal Ligand: The steric hindrance from the ortho-methyl and chloro groups requires a specific type of ligand to facilitate the reaction. Standard ligands like triphenylphosphine (B44618) (PPh₃) may be ineffective.[1]
-
Poor Reagent Quality: Ensure all reagents, including the solvent and base, are pure and dry. Impurities can act as catalyst poisons.[1]
-
Inadequate Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete degassing or a poor seal can lead to rapid catalyst decomposition.[10]
Q2: How should I select the optimal catalyst system (palladium source and ligand) for this sterically hindered substrate?
A2: The choice of the catalyst system is critical for overcoming the steric hindrance of 2,6-disubstituted aryl halides.[11][12][13]
-
Palladium Source: While various Pd(0) and Pd(II) sources can be used (e.g., Pd₂(dba)₃, Pd(OAc)₂), modern, well-defined precatalysts (e.g., Buchwald G3 or G4 palladacycles) are often more reliable as they readily form the active monoligated Pd(0) species.[7][8][9] Using Pd(II) sources requires an in-situ reduction, which can sometimes be inefficient.[6]
-
Ligand Selection: This is arguably the most important parameter. For sterically demanding substrates, bulky and electron-rich monodentate phosphine (B1218219) ligands are required. These ligands stabilize the palladium center, promote the challenging oxidative addition step, and facilitate the final reductive elimination.[7][11][14][15] Consider screening ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Fu (e.g., P(t-Bu)₃) classes.[11][16]
Q3: What are the most common side reactions, and how can they be minimized?
A3: Several side reactions can compete with the desired cross-coupling, reducing your yield and complicating purification.
-
Hydrodehalogenation: This is the reduction of the C-Br bond to a C-H bond, forming 2-chlorotoluene (B165313) as a byproduct. This can be caused by β-hydride elimination pathways if an alkyl coupling partner is used, or by other hydrogen sources in the reaction mixture.
-
Homocoupling: This is the self-coupling of your nucleophilic partner (e.g., boronic acid in a Suzuki reaction) to form a dimer. This side reaction is often promoted by the presence of oxygen.[10][17]
-
Protodeboronation (Suzuki-Miyaura specific): This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often accelerated by harsh basic conditions or high temperatures.[1][4]
-
Solution: Use the mildest effective base possible (see Table 3). Consider switching from a boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) or a trifluoroborate salt.[2]
-
Q4: My reaction is very sluggish. How can I improve the reaction rate?
A4: Slow reaction rates are common with challenging substrates. Several parameters can be adjusted:
-
Increase Temperature: Raising the reaction temperature, often to 80-110 °C, can significantly accelerate the reaction. However, be aware that higher temperatures can also increase the rate of side reactions.[1][2][7]
-
Use a More Active Catalyst System: Switching to a more advanced generation of Buchwald precatalysts or a more electron-rich ligand can dramatically improve catalytic turnover.[7][9]
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve conversion, though this is often a last resort due to cost.[7]
-
Optimize Base and Solvent: The choice of base and solvent can have a profound effect on reaction rate, primarily by influencing the solubility of the reagents and the efficiency of the transmetalation step.[18][19]
Q5: I am observing reaction at the C-Cl bond instead of, or in addition to, the C-Br bond. How can I improve chemoselectivity?
A5: The selective activation of the C-Br bond over the C-Cl bond is based on the difference in their bond dissociation energies.[20] The C-Br bond is significantly more reactive and should be the primary site of oxidative addition.[21] If you are observing a lack of selectivity:
-
Reaction Conditions are Too Forcing: High temperatures or highly active catalyst systems designed for aryl chlorides might lead to over-reactivity. Try lowering the reaction temperature.
-
Ligand Choice: While bulky, electron-rich ligands are needed, some are specifically designed for C-Cl activation. Ensure your chosen ligand is appropriate for selective C-Br coupling. Often, less aggressive ligands like PPh₃ or dppf can provide good selectivity for C-Br bonds, though they may not be active enough for this sterically hindered case.[21] A careful screening of the more modern bulky phosphine ligands is recommended to find the optimal balance of reactivity and selectivity.
Data Presentation
Table 1: Troubleshooting Guide for Low Conversion
| Potential Cause | Recommended Solution | Rationale |
| Inactive Catalyst | Use a fresh palladium source or switch to a modern, air-stable precatalyst (e.g., XPhos Pd G3/G4).[7][8] | Pd(0) sources can degrade upon storage. Precatalysts are designed for reliable in-situ activation to the active LPd(0) species.[5][6][9] |
| Inappropriate Ligand | Screen bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos, tBu₃P).[7][11] | Steric hindrance at the 2- and 6-positions requires a bulky ligand to promote oxidative addition and reductive elimination.[12][13] |
| Ineffective Base | Screen a range of bases from moderate (K₂CO₃, K₃PO₄) to strong (NaOtBu, LHMDS), depending on the reaction type.[1][18][22] | The base is critical for activating the coupling partner (e.g., boronic acid in Suzuki, amine in Buchwald-Hartwig) and its strength/solubility can control the reaction rate.[16] |
| Poor Reagent/Solvent Quality | Use high-purity, anhydrous solvents and reagents. Ensure bases are finely powdered and dry. | Water and other impurities can lead to side reactions like protodeboronation or catalyst deactivation.[1] |
| Oxygen Contamination | Thoroughly degas all solvents (including water, if used) and reagents by sparging with an inert gas or using freeze-pump-thaw cycles. Maintain a positive pressure of argon or nitrogen.[10] | The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state in the presence of oxygen, which also promotes homocoupling.[2] |
| Sub-optimal Temperature | Gradually increase the reaction temperature in increments (e.g., from 80 °C to 110 °C).[7] | Many cross-coupling reactions of hindered substrates require thermal energy to overcome activation barriers.[1] |
Table 2: Comparison of Selected Palladium Catalyst Systems
| Catalyst System | Type | Pros | Cons | Best For... |
| Pd(OAc)₂ / PPh₃ | Generated in-situ | Inexpensive, readily available. | Can be inefficient for hindered substrates; PPh₃ is often not bulky/electron-rich enough. | Simple, unhindered aryl bromides. |
| Pd₂(dba)₃ / XPhos or SPhos | Generated in-situ | Highly active for challenging substrates; wide commercial availability of ligands.[7] | dba ligand can sometimes inhibit the reaction; requires careful handling of air-sensitive components.[6] | Sterically hindered aryl bromides and chlorides; Buchwald-Hartwig and Suzuki couplings.[7][23] |
| Pd(PPh₃)₄ | Pd(0) Source | Directly provides Pd(0), no reduction step needed. | Can be less active than systems with bulky phosphines; excess PPh₃ can slow the reaction. | General purpose, especially for substrates not requiring highly active catalysts. |
| XPhos Pd G3/G4 | Precatalyst | Air- and moisture-stable, highly reliable activation, excellent for hindered substrates.[7][8] | Higher cost compared to individual components. | Difficult couplings, reactions requiring low catalyst loadings, and high reproducibility.[9] |
Table 3: Guide to Base and Solvent Selection
| Reaction Type | Recommended Bases | Common Solvents | Notes |
| Suzuki-Miyaura | K₃PO₄, K₂CO₃, Cs₂CO₃[1] | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O[1][24] | The presence of water is typically required. K₃PO₄ is often a good starting point for challenging couplings.[2] |
| Buchwald-Hartwig Amination | NaOtBu, LHMDS, K₃PO₄[7][18][22] | Toluene, Dioxane, 2-MeTHF (anhydrous)[18] | Requires a strong, non-nucleophilic base to deprotonate the amine. Anhydrous conditions are critical. |
| Sonogashira | Et₃N, DIPEA (often as solvent)[25] | THF, DMF, Toluene[25] | Often requires a copper (I) co-catalyst (e.g., CuI), though copper-free methods exist.[25] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and requires optimization for specific coupling partners.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane) and degassed water
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To the oven-dried Schlenk flask, add this compound, the arylboronic acid, and the finely powdered base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) and degassed water via syringe. A common solvent ratio is 4:1 to 10:1 organic:water. The typical concentration is 0.1–0.2 M with respect to the limiting reagent.[1]
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90–110 °C) and stir vigorously.[1][2]
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Mandatory Visualization
Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in the Functionalization of 2-Bromo-6-chlorotoluene
Welcome to the technical support center for the regioselective functionalization of 2-bromo-6-chlorotoluene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving high regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor governing the regioselective functionalization of this compound?
A1: The primary factor is the differential reactivity of the carbon-halogen bonds. The carbon-bromine (C-Br) bond is weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond in typical palladium-catalyzed cross-coupling reactions. This inherent difference allows for selective functionalization at the C-Br position under carefully controlled conditions.
Q2: How does the ortho-methyl group influence the reactivity of this compound?
A2: The methyl group at the 2-position introduces significant steric hindrance around both the bromine and chlorine substituents. This can impede the approach of the catalyst and coupling partners, potentially slowing down the reaction rate.[1] To overcome this, the use of bulky, electron-rich phosphine (B1218219) ligands is often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
Q3: Which cross-coupling reactions are suitable for the selective functionalization of the C-Br bond in this compound?
A3: Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) are well-suited for the selective functionalization of the C-Br bond.[3][4] By optimizing reaction conditions, the more reactive C-Br bond can be targeted while leaving the C-Cl bond intact for subsequent transformations.
Q4: Is it possible to functionalize the C-Cl bond selectively?
A4: Selective functionalization of the C-Cl bond in the presence of a C-Br bond is challenging due to the inherently lower reactivity of the C-Cl bond. It typically requires a two-step approach where the C-Br bond is first functionalized, followed by a second, more forcing reaction condition (e.g., higher temperature, different catalyst system) to react the C-Cl bond.
Q5: Can Directed ortho-Metalation (DoM) be used for this substrate?
A5: Directed ortho-metalation (DoM) is a powerful technique for C-H functionalization. However, for this compound, direct deprotonation of the aromatic ring is less common than cross-coupling at the halogenated sites. Halogen-metal exchange at the more reactive C-Br bond is a more likely pathway when using organolithium reagents at low temperatures.[5][6]
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling at the C-Br Position
| Potential Cause | Recommended Solution |
| Ineffective Catalyst System | The steric hindrance from the ortho-methyl group can inhibit standard palladium catalysts like Pd(PPh₃)₄.[2] Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are more effective for sterically demanding substrates.[2] |
| Inappropriate Base | The choice of base is crucial for the transmetalation step. A weak or poorly soluble base can lead to low yields. Use a stronger, soluble base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. For anhydrous conditions, finely ground K₃PO₄ with a few equivalents of water can be effective.[7] |
| Low Reaction Temperature | Sterically hindered couplings often require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, for example, from 80 °C to 110 °C, while monitoring for potential side reactions or decomposition. |
| Poor Quality Boronic Acid | Boronic acids can degrade over time, especially if not stored properly. Use freshly purchased or recrystallized boronic acid. Alternatively, consider using the corresponding boronate ester (e.g., pinacol (B44631) ester), which is often more stable. |
Problem 2: Poor Regioselectivity in Buchwald-Hartwig Amination (Reaction at both C-Br and C-Cl)
| Potential Cause | Recommended Solution |
| Reaction Conditions Too Forcing | High temperatures and long reaction times can lead to the less reactive C-Cl bond also undergoing amination. Reduce the reaction temperature and carefully monitor the reaction progress by TLC or GC-MS to stop the reaction once the mono-aminated product is maximized. |
| Highly Reactive Catalyst System | A very active catalyst may not sufficiently differentiate between the C-Br and C-Cl bonds. Consider using a less reactive palladium catalyst or a ligand that favors the oxidative addition of the C-Br bond. |
| Incorrect Base | The choice of base can influence selectivity. A very strong base might promote side reactions. Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃ to find the optimal balance between reactivity and selectivity. |
Data Presentation
The following tables summarize representative reaction conditions and yields for Suzuki-Miyaura coupling and Buchwald-Hartwig amination of substrates analogous to this compound. This data is intended to provide a starting point for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered 2-Bromoaryl Compounds
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | ~95[8] |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | ~90[8] |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 80 | 12 | ~92[8] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Sterically Hindered 2-Bromoaryl Compounds
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 2 | ~98[8] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 120 | 24 | ~85[8] |
| [Pd(cinnamyl)Cl]₂ | cataCXium A | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~90 |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-Br Position
Objective: To selectively couple an arylboronic acid at the C-Br position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene and Water (4:1 v/v, degassed)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, mix Pd(OAc)₂ and SPhos.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene and water mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Regioselective Buchwald-Hartwig Amination at the C-Br Position
Objective: To selectively couple a primary or secondary amine at the C-Br position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to a Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in toluene. Add this solution to the Schlenk tube.
-
Add this compound and the amine to the reaction mixture.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction vigorously and monitor its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a regioselective Suzuki-Miyaura coupling reaction.
Caption: Logical workflow for achieving regioselective functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids [organic-chemistry.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Reactions of 2-Bromo-6-chlorotoluene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting catalysts and optimizing conditions for cross-coupling reactions involving the sterically hindered substrate, 2-Bromo-6-chlorotoluene. The inherent differential reactivity of the C-Br and C-Cl bonds, coupled with steric hindrance from the ortho-methyl group, presents unique challenges that this guide aims to address through detailed troubleshooting, frequently asked questions, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in cross-coupling reactions of this compound?
A1: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. This chemoselectivity allows for the targeted functionalization at the bromine-bearing position while leaving the chlorine intact for subsequent transformations.
Q2: What are the main challenges when working with this compound?
A2: The primary challenges are:
-
Steric Hindrance: The methyl group at the ortho position to the bromine atom can sterically hinder the approach of the catalyst and the coupling partner, potentially slowing down the reaction rate and requiring more robust catalytic systems.
-
Chemoselectivity: While the C-Br bond is more reactive, achieving perfect selectivity can be challenging. Harsh reaction conditions or less selective catalysts might lead to undesired side reactions at the C-Cl bond.
-
Catalyst Deactivation: The substrate or impurities can sometimes lead to the deactivation of the palladium catalyst, resulting in low yields.
Q3: Which types of ligands are generally recommended for this substrate?
A3: For sterically hindered substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are highly recommended. These ligands help to stabilize the active palladium(0) species, promote the oxidative addition step, and facilitate the final reductive elimination to form the product. Examples include Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and PEPPSI-type NHC precatalysts.[1]
Q4: Can I perform a second cross-coupling reaction at the chlorine position?
A4: Yes, the remaining chloro-substituent can be subjected to a second cross-coupling reaction. However, this typically requires more forcing conditions, such as higher temperatures and a more active catalyst system specifically designed for the activation of aryl chlorides.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The active Pd(0) species is not being generated efficiently. 2. Inappropriate Ligand: The chosen ligand is not suitable for the sterically hindered substrate. 3. Ineffective Base: The base is not strong enough or has poor solubility. | 1. Use a pre-catalyst (e.g., G3 or G4 palladacycle) that readily forms the active catalyst. Ensure an inert atmosphere to prevent catalyst decomposition. 2. Switch to a bulky, electron-rich biaryl phosphine ligand like XPhos, SPhos, or BrettPhos. 3. For Suzuki reactions, consider K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, NaOt-Bu is often effective. Ensure the base is finely powdered and dry.[3] |
| Formation of Debrominated Byproduct (Hydrodehalogenation) | 1. Presence of Hydride Source: Water or other protic impurities can lead to the formation of palladium-hydride species. 2. High Reaction Temperature: Can favor the hydrodehalogenation pathway. | 1. Use anhydrous and degassed solvents and reagents. 2. Optimize the reaction temperature; try running the reaction at a lower temperature for a longer duration. |
| Homocoupling of Coupling Partner | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira couplings. 2. Inefficient Transmetalation: A slow transmetalation step can lead to side reactions. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen). 2. Optimize the base and solvent system to facilitate the transmetalation step. For Suzuki reactions, the addition of a small amount of water can sometimes be beneficial. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. 2. Poor Reagent Purity: Impurities in the starting materials can poison the catalyst. | 1. Increase the catalyst loading slightly or consider a more stable precatalyst. 2. Ensure the purity of this compound and the coupling partner through appropriate purification techniques (e.g., recrystallization, distillation). |
Catalyst Performance Comparison
The following tables provide a summary of catalyst systems and their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with substrates analogous to this compound. Please note that yields are often substrate and coupling partner dependent and the following data should be used as a guideline for catalyst selection.
Table 1: Suzuki-Miyaura Coupling of 2-Bromo-aryl Halides with Arylboronic Acids
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 8 | ~85-95[1] | Standard, widely used catalyst. |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 12 | High[1] | Effective for sterically demanding substrates. |
| PEPPSI™-IPr | K₂CO₃ | DMF/H₂O | 80 | 6 | Good to Excellent[1] | Air and moisture-stable precatalyst. |
| Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95[2] | For a substrate with a benzylic bromide. |
Table 2: Buchwald-Hartwig Amination of 2-Bromo-aryl Halides with Amines
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ / (±)-BINAP | Cyclohexane-1,2-diamine | NaOt-Bu | Toluene | 80 | 60[4] | For a structurally similar 2-bromo-6-methylpyridine. |
| Pd(OAc)₂ / dppp | N-methyl(phenyl)methanamine | NaOt-Bu | Toluene | Reflux | 90.7[4] | For a piperazine-substituted 2-bromopyridine. |
| Xantphos Pd G3 | Aniline | DBU | MeCN/PhMe | 140 | High | Utilizes a soluble organic base.[5] |
| Pd₂(dba)₃ / XPhos | Various | NaOt-Bu | Toluene/Dioxane | 100 | High[3] | General conditions for hindered substrates. |
Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Phenylacetylene | Et₃N | DMF | 100 | ~96[6] | High yield for a 2-amino-3-bromopyridine (B76627) substrate. |
| [DTBNpP]Pd(crotyl)Cl | 3-Ethynylpyridine | TMP | DMSO | rt | 97[7] | Room temperature, copper-free conditions. |
| Pd/SF (Silk Fibroin) | Phenylacetylene | Et₃N | H₂O/EtOH | 90 | Good | Heterogeneous, copper-free system.[8] |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Piperidine | DMF | 80 | High | Classic Sonogashira conditions. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, the amine, and the base to a dry Schlenk tube.
-
Add the palladium precatalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
This protocol provides a copper-free method for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%)
-
Base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP), 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound and the palladium precatalyst.
-
Add the anhydrous, degassed solvent, followed by the terminal alkyne and the base via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows for the catalytic reactions of this compound.
Caption: Catalyst and ligand selection workflow for cross-coupling reactions.
Caption: A troubleshooting decision tree for low-yield reactions.
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions of 2-Bromo-6-chlorotoluene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Bromo-6-chlorotoluene. It offers troubleshooting advice and frequently asked questions (FAQs) to ensure the safe and effective management of potentially exothermic reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant.[1] It can cause skin and serious eye irritation.[2] GHS classifications also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[2] Due to its reactivity, it can be involved in highly exothermic reactions, which pose a significant thermal hazard if not properly controlled.
Q2: Which common reactions involving this compound are known to be exothermic?
A2: Organometallic reactions, such as Grignard reagent formation and lithiation, are typically highly exothermic. The formation of a Grignard reagent from an organic halide and magnesium metal is a vigorous exothermic process.[3][4] Similarly, ortho-lithiation reactions can be highly exothermic and may lead to runaway reactions if not carefully temperature-controlled. For instance, the related o-lithiation of methyl 2-bromo-6-chlorobenzoate was found to have an exothermic decomposition pathway initiating at -70 °C.[5]
Q3: Why can Suzuki coupling reactions with this compound be challenging?
A3: The steric hindrance caused by the two ortho-substituents (bromine and chlorine) in this compound can impede the key steps of the Suzuki coupling catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. This can lead to low reaction rates and yields.[6][7][8] Overcoming this requires careful selection of catalysts, ligands, and reaction conditions.
Q4: What are the key safety precautions when working with this compound in exothermic reactions?
A4: Key safety precautions include:
-
Strict Temperature Control: Utilize a reliable cooling system (e.g., cryocooler or a well-maintained ice bath) to dissipate heat effectively.[4]
-
Slow Reagent Addition: Add reagents dropwise using an addition funnel to maintain a controllable reaction rate and prevent a rapid temperature increase.[3][4]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture and oxygen, which can themselves be exothermic.
-
Appropriate Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Emergency Preparedness: Have an appropriate quenching agent and a larger cooling bath readily available in case of a thermal runaway.
Troubleshooting Guides
Issue 1: Uncontrolled Exotherm During Grignard Reagent Formation
Q: My Grignard reaction with this compound is becoming too vigorous and the temperature is rising rapidly. What should I do?
A: An uncontrolled exotherm during Grignard formation is a serious safety concern.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of this compound.
-
Increase Cooling: If possible, enhance the cooling capacity. If using an ice bath, add more ice and salt.
-
Dilution: If the reaction appears to be stabilizing but remains too vigorous, consider adding more anhydrous solvent to dilute the reaction mixture and help dissipate heat.
Preventative Measures and Optimization:
-
Rate of Addition: The primary cause is often adding the aryl halide too quickly. Ensure a slow, dropwise addition to maintain a gentle reflux.[3]
-
Initiation: Ensure the reaction has properly initiated before adding the bulk of the substrate. A few drops of the halide should be added first, and initiation confirmed (e.g., by a slight temperature increase or visual changes) before proceeding with the slow addition.
-
Solvent: Use a sufficient volume of an appropriate anhydrous ether solvent (e.g., THF, diethyl ether) to help moderate the reaction temperature.
-
Magnesium Quality: Use fresh, high-quality magnesium turnings. An oxide layer on the magnesium can hinder initiation, leading to a build-up of unreacted halide and a subsequent uncontrolled reaction upon initiation. Activation with a small crystal of iodine or 1,2-dibromoethane (B42909) can be beneficial.[4]
Issue 2: Low Yield in Suzuki Coupling with this compound
Q: I am experiencing low to no yield in my Suzuki coupling reaction with this compound. What are the likely causes and how can I improve it?
A: Low yields in Suzuki couplings with sterically hindered substrates like this compound are a common challenge.[6]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[6]
-
Recommendation: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[6][7] These promote the crucial oxidative addition and reductive elimination steps.
-
-
Base Selection: The choice of base is important for activating the boronic acid.
-
Recommendation: Use a moderately strong base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃). For particularly challenging couplings, a stronger base such as potassium tert-butoxide (t-BuOK) might be necessary.[7]
-
-
Solvent System: The solvent can significantly impact the reaction rate.
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction.
-
Recommendation: Reactions involving heteroaryl bromides often require heating, typically in the range of 80-110 °C.
-
-
Reagent Quality: Ensure the boronic acid is pure and has not degraded. Protodeboronation (loss of the boronic acid group) can be a significant side reaction.
Data Presentation
Table 1: Key Physical and Safety Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆BrCl | [2] |
| Molecular Weight | 205.48 g/mol | [2] |
| Appearance | Colorless to light red/green clear liquid | [3] |
| Boiling Point | 100 °C at 25 mmHg | [3] |
| Flash Point | 95 °C | [3] |
| Density | 1.56 g/cm³ | [3] |
| GHS Hazard Statements | H302+H312+H332 (Harmful), H315 (Skin Irritant), H319 (Eye Irritant) | [2] |
Table 2: Recommended Starting Conditions for Suzuki Coupling with this compound
| Parameter | Recommendation | Rationale | Source |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precursors. | [6] |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphine ligands | Overcomes steric hindrance and promotes key catalytic steps. | [6][7] |
| Base | K₃PO₄ or Cs₂CO₃ | Effective for activating the boronic acid in hindered couplings. | [7] |
| Solvent | Toluene, Dioxane, or THF (often with a small amount of water) | Aprotic solvents are standard; water can sometimes be beneficial. | [6][7] |
| Temperature | 80 - 110 °C | Higher temperatures are often required for hindered substrates. |
Experimental Protocols
Protocol 1: Controlled Grignard Reagent Formation
Objective: To safely prepare the Grignard reagent of this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (one small crystal)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas supply (N₂ or Ar).
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven and assemble hot under a stream of inert gas.
-
Setup: Equip the three-necked flask with a magnetic stir bar, a reflux condenser connected to the inert gas line, and a dropping funnel.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the reaction flask. Gently warm the flask under vacuum and then backfill with inert gas to activate the magnesium surface.
-
Reagent Preparation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Initiation: Add a small portion (approx. 5-10%) of the this compound solution to the magnesium turnings. The reaction may need gentle warming to initiate, which will be indicated by a slight temperature rise and a change in the appearance of the solution.
-
Controlled Addition: Once the reaction has initiated, begin the dropwise addition of the remaining this compound solution at a rate that maintains a gentle, controlled reflux. Use an ice bath to moderate the temperature as needed.[3][4]
-
Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 30-60 minutes to ensure full conversion. The resulting Grignard reagent is a cloudy, grey-to-brown solution and should be used immediately.[3]
Protocol 2: Optimized Suzuki Coupling of this compound
Objective: To perform a Suzuki coupling reaction with this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (e.g., 2 mol%)
-
SPhos (e.g., 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous dioxane and water (e.g., 4:1 v/v)
-
Schlenk tube or similar reaction vessel, magnetic stirrer, and inert gas supply.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed dioxane and water solvent mixture via syringe.
-
Heating and Monitoring: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. This compound | C7H6BrCl | CID 123552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-6-chlorotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-chlorotoluene. The following sections detail methods to remove common impurities and assess the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
A1: The most common impurities are typically other isomers of bromochlorotoluene formed during the synthesis, such as 2-bromo-4-chlorotoluene, 3-bromo-2-chlorotoluene, and other positional isomers. Unreacted starting materials or reagents from the synthetic route may also be present. The direct halogenation of toluene (B28343) derivatives often yields a mixture of ortho and para isomers, making these the most likely contaminants.
Q2: How can I qualitatively assess the purity of my this compound sample before and after purification?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for initial purity assessment. By spotting the crude and purified material on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the separation of the desired product from impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can provide a more detailed analysis, identifying the molecular weights of the components in your sample. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for assessing purity by identifying signals corresponding to the desired product and any impurities.[1]
Q3: What are the primary methods for purifying this compound?
A3: The three main techniques for purifying this compound are:
-
Fractional Distillation: Effective for separating compounds with different boiling points. This is particularly useful for removing isomeric impurities which often have slightly different boiling points.
-
Recrystallization: A suitable method if the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system. It is effective at removing small amounts of impurities.
-
Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase. This method is excellent for separating isomers and other closely related impurities.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of isomers.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient column efficiency. | Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases within the column. A slow and steady distillation rate is crucial for good separation. |
| Fluctuating heat source. | Use a stable heating source like an oil bath with a temperature controller to maintain a constant temperature. |
| Inadequate insulation. | Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. |
Issue: Product decomposition during distillation.
Possible Causes & Solutions:
| Cause | Solution |
| High distillation temperature. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound. The boiling point of this compound is reported as 88 °C at 20 Torr.[2] |
Recrystallization
Issue: Oily product instead of crystals.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of impurities. | The presence of significant impurities can lower the melting point and prevent crystallization. Try purifying by column chromatography first to remove the bulk of the impurities. |
| Inappropriate solvent system. | The solvent may be too good at dissolving the compound even at low temperatures. Experiment with different solvents or solvent mixtures. A good starting point is a polar solvent like ethanol (B145695) or isopropanol, with the addition of a non-polar anti-solvent like hexanes. |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil rather than crystals. |
Issue: Low recovery of the purified product.
Possible Causes & Solutions:
| Cause | Solution |
| Using too much solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product is too soluble in the chosen solvent. | Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtration to prevent the product from crystallizing on the filter paper. |
Column Chromatography
Issue: Poor separation of the desired product from impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate mobile phase. | The polarity of the solvent system is critical. For non-polar compounds like this compound, a non-polar mobile phase with a small amount of a more polar solvent is recommended. Start with a low polarity mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate (B1210297) (e.g., 1-5%). Use TLC to determine the optimal solvent system beforehand. |
| Column overloading. | The amount of crude material should not exceed the capacity of the column. A general rule of thumb is to use a 20:1 to 50:1 ratio of silica gel to crude product by weight.[3] |
| Improperly packed column. | Ensure the silica gel is packed uniformly without any cracks or air bubbles, as these can lead to poor separation. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for purifying liquid this compound from impurities with different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a Vigreux column, a condenser, and receiving flasks. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system, aiming for a pressure of approximately 20 Torr.
-
Heating: Gently heat the distillation flask using a heating mantle or oil bath while stirring.
-
Fraction Collection:
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities.
-
Carefully monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound at the applied pressure (approx. 88 °C at 20 Torr).[2]
-
Change the receiving flask once the temperature starts to rise again to collect the higher-boiling impurities.
-
-
Purity Analysis: Analyze the collected main fraction for purity using GC-MS or NMR.
Protocol 2: Purification by Recrystallization
This protocol is applicable if this compound is a solid or can be induced to crystallize.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, toluene) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., ethanol/water or toluene/hexanes) can also be effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Determine the melting point of the dried crystals and analyze by NMR or GC-MS to confirm purity.
Protocol 3: Purification by Column Chromatography
This protocol is highly effective for separating isomeric impurities.
Methodology:
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude mixture with various ratios of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system should give a good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a chromatography column and allow it to pack, ensuring a flat and uniform bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the non-polar solvent.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.
-
-
Fraction Collection: Collect fractions in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purity Analysis: Confirm the purity of the isolated product by GC-MS and NMR.
Data Presentation
Table 1: Purity Assessment Methods
| Analytical Method | Principle | Information Provided | Typical Purity Achieved |
| GC-MS | Separates volatile compounds based on boiling point and partitioning between a stationary and mobile phase, followed by mass analysis. | Identification of volatile impurities and their relative abundance. | >99% (post-purification) |
| ¹H NMR | Measures the magnetic properties of hydrogen nuclei to provide information on molecular structure and composition. | Structural confirmation and quantification of impurities relative to the main compound. | >99% (post-purification) |
| qNMR | A highly accurate NMR method that determines the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.[4][5] | Absolute purity (wt%) without the need for a specific reference standard of the analyte. | >99.5% |
Visualization of Experimental Workflows
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Logical workflow for selecting a purification method and troubleshooting.
References
Technical Support Center: Optimizing Reactions with 2-Bromo-6-chlorotoluene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 2-Bromo-6-chlorotoluene. Given its unique steric and electronic properties, this substrate can present specific challenges in common cross-coupling and organometallic reactions.
General FAQs for this compound
Q1: What are the main challenges when working with this compound?
A1: The primary challenges with this compound stem from the steric hindrance around the bromine atom, which is flanked by a chlorine atom and a methyl group. This can slow down reaction rates, particularly in cross-coupling reactions requiring oxidative addition. Additionally, the presence of two different halogen atoms (bromine and chlorine) requires careful selection of reaction conditions to ensure chemoselectivity.
Q2: Which halogen is more reactive in this compound?
A2: The Carbon-Bromine (C-Br) bond is generally weaker and more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions and in the formation of Grignard reagents.[1] This allows for selective reactions at the C-Br position if the conditions are carefully controlled.
Q3: What safety precautions should be taken when handling this compound?
A3: this compound is classified as an irritant and can be harmful if swallowed, inhaled, or in contact with skin.[2][3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Ensure that eyewash stations and safety showers are readily accessible.[3]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue: Low to No Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst System | Switch to a more active catalyst system. For sterically hindered substrates, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[4] Pre-formed palladium catalysts (e.g., G3 or G4 palladacycles) can also improve results.[5] |
| Inappropriate Base | The choice of base is critical. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be required over weaker bases like K₂CO₃.[4] The solubility of the base in the reaction solvent can also impact the reaction rate. |
| Suboptimal Temperature | Insufficient temperature can lead to a slow reaction. Reactions involving aryl bromides often require heating, typically in the range of 80-110 °C.[4] A temperature screening is recommended to find the optimal balance between reaction rate and catalyst stability.[6] |
| Poor Reagent Quality | Ensure that the boronic acid/ester and solvents are of high quality and anhydrous. Boronic acids can degrade over time. Solvents should be properly degassed to remove oxygen, which can deactivate the palladium catalyst.[4] |
Issue: Significant Side Product Formation (e.g., Hydrodehalogenation or Homocoupling)
| Potential Cause | Recommended Solution |
| Catalyst Decomposition | Ensure a strictly inert atmosphere by thoroughly degassing solvents and maintaining a positive pressure of argon or nitrogen.[4] Oxygen can lead to catalyst decomposition pathways that favor hydrodehalogenation. |
| Slow Transmetalation | If homocoupling of the boronic acid is observed, moderately increasing the temperature (e.g., from 80°C to 100°C) can sometimes help.[7] Changing the ligand to a bidentate ligand like dppf may also suppress homocoupling.[7] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize the formation of side products.[4] |
Data Summary: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Typical Range/Value | Notes |
| Temperature | 80 - 110 °C | Optimization is often necessary.[4] |
| Solvent | Toluene (B28343), Dioxane, THF, DMF (often with water) | A mixture of an organic solvent and water is common.[4] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger bases are often required for challenging substrates.[4] |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be needed for difficult couplings. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst/ligand (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).[4]
-
Degassing: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.[4]
-
Solvent Addition: Add the degassed solvent via syringe.[4]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.[4]
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product using flash column chromatography.[4]
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Troubleshooting Guide: Buchwald-Hartwig Amination
Issue: Low to No Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | For challenging substrates, use bulky biaryl phosphine ligands like XPhos, SPhos, or BrettPhos.[5] Using a commercially available pre-catalyst (G3 or G4) can also be beneficial as they readily form the active LPd(0) species.[5] |
| Ineffective Base | A strong, soluble base is crucial. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5] Ensure the base is not sterically encumbered to the point it cannot deprotonate the amine. |
| Inappropriate Solvent | Use a non-coordinating, high-boiling solvent like toluene or dioxane.[5] |
| Suboptimal Temperature | Typical temperatures range from 80-110 °C. For sluggish reactions, increasing the temperature may improve the rate.[5] |
Data Summary: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Typical Range/Value | Notes |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive amines.[5] |
| Solvent | Toluene, Dioxane | Anhydrous and degassed solvents are essential.[5] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | The choice of base depends on the amine's pKa.[8] |
| Ligand | XPhos, SPhos, BrettPhos | Bulky, electron-rich ligands are preferred.[5] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the chosen base (1.4 equiv.).[5]
-
Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %). Add this mixture to the Schlenk tube.[5]
-
Reaction Setup: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[5]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[5]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.[5]
-
Work-up and Purification: Follow a standard aqueous work-up and purify by column chromatography.[5]
References
Preventing debromination of 2-Bromo-6-chlorotoluene during reactions
Welcome to the technical support center for 2-Bromo-6-chlorotoluene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of debromination during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why does it occur with this compound?
A1: Debromination, often referred to as hydrodebromination or reductive dehalogenation, is a side reaction where the bromine atom on this compound is replaced by a hydrogen atom. This typically occurs in the presence of a catalyst (like palladium), a base, and a source of hydrogen. For this compound, this is a common challenge, particularly in cross-coupling reactions, due to the electronic and steric environment of the molecule.
Q2: Which types of reactions are most prone to causing debromination of this compound?
A2: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are highly susceptible to debromination as a side reaction. Additionally, the formation of organometallic intermediates, like Grignard reagents or organolithium species, can also lead to debromination if not performed under carefully controlled conditions.
Q3: How can I minimize debromination in my palladium-catalyzed cross-coupling reactions?
A3: Key strategies include the careful selection of ligands and bases, as well as optimizing reaction temperature. Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) can promote the desired cross-coupling over reductive debromination. Using weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong organic bases is also recommended. Lowering the reaction temperature can also help to suppress this side reaction.
Q4: In reactions involving both a bromo and a chloro substituent, which is more likely to be lost?
A4: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, the bromine atom is more susceptible to both oxidative addition in cross-coupling reactions and metal-halogen exchange in the formation of organometallic reagents. This inherent reactivity difference is the primary reason why debromination is a more common issue than dechlorination.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue: Significant formation of the debrominated byproduct (6-chlorotoluene) is observed, leading to low yields of the desired biaryl product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling.
Quantitative Data on Ligand and Base Effects (Analogous Systems):
| Catalyst System (Pd Precursor + Ligand) | Base | Temperature (°C) | Aryl Bromide Substrate | Desired Product Yield (%) | Debromination Byproduct (%) |
| Pd(OAc)₂ + PPh₃ | Na₂CO₃ | 100 | 4-Bromotoluene | ~60 | ~35 |
| Pd(OAc)₂ + XPhos | K₃PO₄ | 80 | 4-Bromotoluene | >95 | <5 |
| Pd₂(dba)₃ + P(t-Bu)₃ | Cs₂CO₃ | 80 | 2-Bromo-1,3-dimethylbenzene | ~85 | ~10 |
| Pd(PPh₃)₄ | K₂CO₃ | 100 | 2-Bromotoluene | ~70 | ~25 |
Note: Data is for analogous sterically hindered aryl bromides and serves to illustrate general trends.
Experimental Protocol: Minimized Debromination in Suzuki Coupling
-
Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%), and XPhos (4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed toluene and water (e.g., in a 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS to check for the consumption of the starting material and the formation of the debrominated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Buchwald-Hartwig Amination
Issue: Formation of 6-chlorotoluene as a major byproduct during the amination of this compound.
Troubleshooting Strategies:
-
Ligand Selection: Similar to Suzuki coupling, bulky, electron-rich biaryl phosphine ligands are crucial. Ligands like XPhos, SPhos, and BrettPhos have been shown to be effective in minimizing hydrodehalogenation in challenging aminations.[1]
-
Base Optimization: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used but can sometimes promote debromination. If significant debromination is observed, consider switching to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher reaction temperatures.
-
Temperature Control: Start with a moderate temperature (e.g., 80-100 °C). Excessively high temperatures can increase the rate of debromination.
Experimental Protocol: Buchwald-Hartwig Amination with Minimized Debromination
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a reaction vial. Add anhydrous, degassed toluene and stir for 10-15 minutes.
-
Reagent Addition: Add the amine (1.2 equiv.) followed by this compound (1.0 equiv.).
-
Reaction: Seal the vial and heat the mixture to 100-110 °C.
-
Monitoring and Work-up: Monitor the reaction by GC-MS. Once complete, cool to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried and concentrated, and the product is purified by chromatography.
Grignard Reagent Formation
Issue: Low yield of the desired Grignard reagent, with evidence of debromination or other side reactions.
Key Principle: Chemoselectivity
The C-Br bond is significantly more reactive towards magnesium insertion than the C-Cl bond. This allows for the chemoselective formation of the Grignard reagent at the bromine position.[2]
Troubleshooting Diagram:
Caption: Troubleshooting Grignard reagent formation.
Experimental Protocol: Chemoselective Grignard Formation
-
Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet.
-
Magnesium Activation: Add magnesium turnings (1.2 equiv.) and a small crystal of iodine to the flask. Gently warm the flask until the iodine sublimes.
-
Initiation: Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous THF to the activated magnesium. The reaction should initiate, as indicated by a gentle reflux.
-
Addition: Slowly add the remaining this compound solution to maintain a gentle reflux.
-
Completion: After the addition is complete, continue to stir for an additional 30-60 minutes. The resulting Grignard reagent should be used immediately.
Lithiation Reactions (Metal-Halogen Exchange)
Issue: Formation of debrominated byproduct or other undesired species during lithiation with organolithium reagents (e.g., n-BuLi).
Key Principle: Reaction Rate
Lithium-halogen exchange is generally very fast at low temperatures, and the exchange rate follows the trend I > Br > Cl. This allows for selective exchange at the bromine position.[3]
Troubleshooting and Best Practices:
-
Low Temperature is Crucial: Perform the reaction at -78 °C (dry ice/acetone bath) to prevent side reactions, including reaction with the solvent (e.g., THF) and potential elimination reactions.
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and will be quenched by any protic source, including traces of water. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Slow Addition: Add the organolithium reagent slowly to the solution of this compound at low temperature to maintain control over the reaction.
-
Quenching: After the desired reaction time for the exchange, quench the reaction with the electrophile at low temperature before allowing it to warm to room temperature.
Experimental Protocol: Lithium-Halogen Exchange
-
Setup: To a flame-dried, nitrogen-flushed flask containing a solution of this compound (1.0 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv.) dropwise.
-
Exchange: Stir the reaction mixture at -78 °C for the desired time (e.g., 30-60 minutes).
-
Electrophilic Quench: Add the desired electrophile (1.1 equiv.) as a solution in anhydrous THF to the reaction mixture at -78 °C.
-
Warming and Work-up: After the addition of the electrophile, allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the organic layer, and purify as needed.
References
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra: 2-Bromo-6-chlorotoluene and Related Compounds
A detailed spectroscopic comparison for researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-6-chlorotoluene, alongside a comparison with the related compounds 2-bromotoluene (B146081) and 2-chlorotoluene. This information is crucial for the structural elucidation and purity assessment of these compounds in various research and development settings.
¹H and ¹³C NMR Data Comparison
The following table summarizes the experimental ¹H and ¹³C NMR spectral data for this compound and its analogues. The data was obtained in deuterated chloroform (B151607) (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Compound | Nucleus | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| This compound | ¹H | 7.33 | d | 8.0 | H-4 |
| 7.15 | t | 8.0 | H-5 | ||
| 7.08 | d | 8.0 | H-3 | ||
| 2.45 | s | - | -CH₃ | ||
| ¹³C | 137.9 | s | - | C-1 | |
| 134.2 | s | - | C-6 | ||
| 131.5 | d | - | C-4 | ||
| 129.8 | d | - | C-5 | ||
| 128.1 | d | - | C-3 | ||
| 124.9 | s | - | C-2 | ||
| 20.5 | q | - | -CH₃ | ||
| 2-Bromotoluene | ¹H | 7.49 | d | 7.6 | H-6 |
| 7.18 - 7.05 | m | - | H-3, H-4, H-5 | ||
| 2.42 | s | - | -CH₃ | ||
| ¹³C | 139.1 | s | - | C-1 | |
| 133.0 | d | - | C-3 | ||
| 130.4 | d | - | C-6 | ||
| 128.0 | d | - | C-4 | ||
| 127.4 | d | - | C-5 | ||
| 124.5 | s | - | C-2 | ||
| 23.0 | q | - | -CH₃ | ||
| 2-Chlorotoluene [1] | ¹H | 7.32 (dd, J = 7.4, 1.8 Hz), 7.29-7.19 (m), 7.15-7.07 (m) | m | - | Aromatic H's |
| 2.38 | s | - | -CH₃ | ||
| ¹³C | 136.0, 134.4, 131.0, 129.1, 127.1, 126.6 | - | - | Aromatic C's | |
| 20.0 | - | - | -CH₃ |
Experimental Protocol
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks for the solvent lock signal.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 5 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Identify the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J) for the signals in the ¹H NMR spectrum.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis and interpretation.
Caption: Workflow for NMR analysis of small molecules.
References
A Comparative Guide to the Reactivity of 2-Bromo-6-chlorotoluene and 2-Bromo-4-chlorotoluene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the functionalization of substituted aromatic scaffolds is a cornerstone of molecular design. Aryl halides, such as 2-bromo-6-chlorotoluene and 2-bromo-4-chlorotoluene (B1197611), serve as versatile building blocks, particularly in palladium-catalyzed cross-coupling reactions. The choice between these isomers can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of their reactivity, supported by established chemical principles and representative experimental protocols, to aid in the selection of the appropriate substrate for your synthetic needs.
Executive Summary
The primary determinant of reactivity between this compound and 2-bromo-4-chlorotoluene in common cross-coupling reactions is steric hindrance . The presence of two ortho-substituents (a methyl and a chloro group) flanking the bromine atom in this compound imposes significant steric bulk. This bulk impedes the crucial oxidative addition step of the palladium catalyst to the carbon-bromine bond, which is often the rate-determining step in the catalytic cycle.[1][2] Consequently, this compound is generally less reactive than its 2-bromo-4-chlorotoluene isomer, which has only one ortho-substituent.
To achieve successful couplings with the sterically encumbered this compound, more specialized and robust catalytic systems are typically required. These often involve the use of bulky, electron-rich phosphine (B1218219) ligands that promote the formation of a coordinatively unsaturated, highly reactive palladium center capable of accessing the hindered C-Br bond.[3][4] In contrast, 2-bromo-4-chlorotoluene can often be effectively coupled under more standard cross-coupling conditions.
Reactivity Comparison at a Glance
The following table summarizes the key differences in the predicted reactivity of the two isomers in palladium-catalyzed cross-coupling reactions.
| Parameter | This compound | 2-Bromo-4-chlorotoluene | Rationale |
| Predicted Reaction Rate | Slower | Faster | Significant steric hindrance from two ortho-substituents in this compound slows the rate-determining oxidative addition step. |
| Expected Yields (Standard Conditions) | Lower | Higher | Under standard conditions, the steric barrier of this compound may lead to incomplete conversion and lower yields. |
| Catalyst/Ligand Requirements | Requires bulky, electron-rich phosphine ligands (e.g., XPhos, AntPhos) for efficient coupling.[1][4] | Can often be coupled effectively with standard phosphine ligands (e.g., PPh₃) or under ligandless conditions in some cases. | Bulky ligands are necessary to create a more reactive, coordinatively unsaturated palladium species to overcome the steric hindrance.[3] |
| Reaction Conditions | May require higher temperatures and longer reaction times. | Generally proceeds under milder conditions. | More energy is needed to overcome the higher activation barrier for oxidative addition in the sterically hindered substrate. |
The Underlying Chemistry: Steric Hindrance
The disparate reactivity of these two isomers is best understood by examining their molecular geometries.
Caption: Steric environment around the bromine atom.
In this compound, the bromine atom is flanked by a methyl group and a chlorine atom, creating a sterically crowded environment. This hinders the approach of the palladium catalyst for oxidative addition. In contrast, the bromine atom in 2-bromo-4-chlorotoluene has only one ortho-substituent (the methyl group), leaving one side relatively open for catalyst coordination and insertion into the C-Br bond.
Experimental Protocols
The following are representative, detailed protocols for common cross-coupling reactions. Note that for this compound, the use of a bulky phosphine ligand and potentially higher temperatures is recommended.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of carbon-carbon bonds.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol for 2-Bromo-4-chlorotoluene (Less Hindered Substrate):
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-4-chlorotoluene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Catalyst and Solvent Addition: Add degassed 1,4-dioxane (B91453) (5 mL) and water (1 mL). To this mixture, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for this compound (Sterically Hindered Substrate):
-
Reaction Setup: In a glovebox or under an inert atmosphere, add to a Schlenk flask palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), a bulky phosphine ligand such as XPhos (0.04 mmol, 4 mol%), and potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and anhydrous toluene (B28343) (5 mL).
-
Reaction: Seal the flask and heat the mixture to 110 °C for 18-24 hours. Monitor the reaction's progress.
-
Workup and Purification: Follow the same workup and purification procedure as described for the less hindered substrate.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of aryl amines.
Protocol for 2-Bromo-4-chlorotoluene (Less Hindered Substrate):
-
Reaction Setup: In a glovebox, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] (0.01 mmol, 1 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add 2-bromo-4-chlorotoluene (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and anhydrous toluene (5 mL).
-
Reaction: Seal the vial and heat the mixture to 100 °C for 16-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Protocol for this compound (Sterically Hindered Substrate):
-
Reaction Setup: In a glovebox, charge a vial with a second-generation Buchwald precatalyst such as XPhos Pd G2 (0.02 mmol, 2 mol%) and lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and anhydrous 1,4-dioxane (5 mL).
-
Reaction: Seal the vial and heat to 110 °C for 24 hours.
-
Workup and Purification: Follow the same workup and purification procedure as described above.
Conclusion
The selection between this compound and 2-bromo-4-chlorotoluene as a synthetic building block should be guided by a clear understanding of their differing reactivities. While 2-bromo-4-chlorotoluene offers the convenience of reacting under a broader range of standard cross-coupling conditions, the sterically hindered this compound can also be a viable substrate, provided that an appropriately robust catalytic system is employed. The development of highly active palladium catalysts with bulky phosphine ligands has significantly expanded the scope of cross-coupling reactions to include such challenging, sterically encumbered substrates.[1][4] For drug development professionals and researchers, this understanding allows for more strategic planning of synthetic routes, potentially avoiding costly and time-consuming optimization steps by selecting the right catalyst system from the outset.
References
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 2-Bromo-6-chlorotoluene
For researchers, scientists, and drug development professionals, the precise identification and quantification of chemical compounds are paramount. This guide provides a comprehensive comparison of analytical techniques for the characterization of 2-Bromo-6-chlorotoluene, a halogenated aromatic compound. We will delve into the fragmentation pattern observed in mass spectrometry and compare its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols.
Unveiling the Molecular Fingerprint: Mass Spectrometry Fragmentation of this compound
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. The electron ionization (EI) mass spectrum of this compound provides a unique fragmentation pattern that serves as a molecular fingerprint.
The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its chemical bonds. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) leads to characteristic isotopic patterns for the molecular ion and any fragments containing these halogens, aiding in their identification.
Below is a summary of the most significant peaks observed in the electron ionization mass spectrum of this compound, obtained from the National Institute of Standards and Technology (NIST) database.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 204 | 45 | [M]⁺ (C₇H₆⁷⁹Br³⁵Cl) |
| 206 | 55 | [M+2]⁺ (C₇H₆⁸¹Br³⁵Cl / C₇H₆⁷⁹Br³⁷Cl) |
| 208 | 15 | [M+4]⁺ (C₇H₆⁸¹Br³⁷Cl) |
| 125 | 100 | [M - Br]⁺ / [M - Cl - CH₃]⁺ |
| 90 | 85 | [C₇H₆]⁺ |
| 89 | 70 | [C₇H₅]⁺ |
| 63 | 50 | [C₅H₃]⁺ |
Caption: Key fragmentation peaks in the EI-MS of this compound.
The fragmentation process can be visualized as a series of bond cleavages, initiated by the high-energy electrons in the ion source.
Caption: Proposed fragmentation pathway of this compound.
The most abundant fragment ion at m/z 125 likely corresponds to the loss of a bromine radical. Subsequent losses of chlorine, a methyl group, or HCl lead to the other observed fragments. Understanding these pathways is crucial for structural elucidation.
A Comparative Look: Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques offer distinct advantages for the analysis of this compound and related compounds.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by volatility and boiling point, detection by mass-to-charge ratio. | High sensitivity and specificity, provides structural information. | Requires volatile and thermally stable analytes. |
| HPLC | Separation based on polarity and interaction with stationary and mobile phases. | Suitable for non-volatile and thermally labile compounds, versatile. | Lower resolution for some isomers compared to GC, may require derivatization. |
| CE | Separation based on electrophoretic mobility in a capillary. | High separation efficiency, small sample volume, suitable for charged and polar molecules. | Lower sensitivity for some compounds, matrix effects can be significant. |
Caption: Comparison of analytical techniques for this compound.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential.
GC-MS Analysis of this compound
Objective: To identify and quantify this compound in a sample matrix.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
GC Conditions:
-
Inlet temperature: 250°C.
-
Injection volume: 1 µL.
-
Split ratio: 10:1.
-
Oven temperature program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
MS Conditions:
-
Ion source: Electron Ionization (EI) at 70 eV.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Scan range: m/z 40-300.
Data Analysis:
-
Identification is based on the retention time and comparison of the acquired mass spectrum with a reference spectrum (e.g., NIST library).
-
Quantification is typically performed using an internal standard and constructing a calibration curve.
HPLC Analysis of Halogenated Aromatic Compounds
Objective: To separate and quantify halogenated aromatic compounds, including this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Pump: Capable of delivering a stable gradient flow.
Chromatographic Conditions:
-
Mobile phase A: Water.
-
Mobile phase B: Acetonitrile.
-
Gradient: Start with 50% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow rate: 1 mL/min.
-
Column temperature: 30°C.
-
Detection wavelength: 220 nm.
Data Analysis:
-
Identification is based on the retention time of the analyte compared to a standard.
-
Quantification is achieved by measuring the peak area and using a calibration curve.
Workflow Visualizations
To further clarify the analytical processes, the following diagrams illustrate the typical workflows for GC-MS and HPLC analysis.
Caption: A typical workflow for GC-MS analysis.
Caption: A typical workflow for HPLC analysis.
Comparative Guide to Alternative Reagents for 2-Bromo-6-chlorotoluene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of building blocks in synthetic chemistry is a critical decision that impacts reaction efficiency, cost, and the overall success of a discovery program. 2-Bromo-6-chlorotoluene is a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions, due to the differential reactivity of its two halogen substituents. However, exploring alternative reagents can offer advantages in reactivity, availability, and the introduction of diverse chemical functionalities. This guide provides an objective comparison of alternatives to this compound, focusing on their performance in Suzuki-Miyaura and Sonogashira cross-coupling reactions, supported by established reactivity principles and representative experimental data.
Overview of Reactivity in Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The efficiency of these reactions is highly dependent on the nature of the halide substituent on the aromatic ring. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl.[1] This trend is primarily attributed to the differences in carbon-halogen (C-X) bond dissociation energies and the kinetics of the oxidative addition step, which is often rate-determining.[1][2]
-
Aryl Bromides: Offer a good balance of reactivity and stability, making them widely used. They are generally more reactive than aryl chlorides.[1]
-
Aryl Chlorides: Are often more cost-effective and readily available but typically require more vigorous reaction conditions or highly active catalyst systems to achieve comparable yields to bromides.[1][3]
-
Aryl Iodides: Are the most reactive among the common halogens, often allowing for milder reaction conditions.
-
Aryl Triflates (OTf): Can also be effective coupling partners, with reactivity generally falling between bromides and chlorides.[4]
For a di-halogenated substrate like this compound, selective reaction at the more labile C-Br bond is typically expected and exploited.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. The choice of halogen on the toluene (B28343) scaffold significantly influences reaction outcomes.
-
2,6-Dichlorotoluene (B125461): A more economical alternative, but its lower reactivity necessitates more specialized and active catalyst systems.
-
2-Iodo-6-chlorotoluene: A more reactive, albeit potentially more expensive, alternative that can facilitate coupling under milder conditions.
-
2-Chloro-6-methylphenyl trifluoromethanesulfonate (B1224126) (2-Chloro-6-tolyl triflate): Offers a different reactive handle (triflate) which can be selectively coupled over the chloride.[4]
The following table summarizes the expected performance of this compound and its alternatives in a representative Suzuki-Miyaura coupling with phenylboronic acid. Data is compiled based on established reactivity principles and analogous systems reported in the literature.
| Reagent | Catalyst System (Typical) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Relative Cost |
| This compound | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 90-100 | 8-12 | 85-95%[5] | Baseline |
| 2,6-Dichlorotoluene | Pd(OAc)₂/XPhos or Palladacycle | K₃PO₄ | Toluene | 100-120 | 12-24 | 70-90% | Lower |
| 2-Iodo-6-chlorotoluene | Pd(PPh₃)₄ or Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | RT-80 | 4-8 | >90% | Higher |
| 2-Chloro-6-tolyl triflate | PdCl₂(dppf) or Ligand-free PdCl₂ | K₂CO₃ | Acetonitrile | RT-80 | 1-6 | >95% (at OTf)[4] | Higher |
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling of this compound [1] To an oven-dried reaction vessel, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., dioxane/water 4:1, 10 mL) are added. The reaction mixture is heated to 90-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2.2: Procedure for Coupling of an Aryl Chloride using an Advanced Catalyst [6] In a glovebox or under an inert atmosphere, a reaction tube is charged with Pd(OAc)₂ (2 mol%), a bulky phosphine (B1218219) ligand such as XPhos (4 mol%), and K₃PO₄ (2.0 mmol). 2,6-Dichlorotoluene (1.0 mmol) and the arylboronic acid (1.2 mmol) are added, followed by the solvent (e.g., toluene, 5 mL). The tube is sealed, removed from the glovebox, and the reaction mixture is heated to 110 °C with stirring. Reaction progress is monitored by GC-MS. Workup and purification follow the general procedure described in Protocol 2.1.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[7] The reactivity trend of halides (I > Br > Cl) is also prominent in this reaction.[8]
The same set of alternatives as for the Suzuki coupling can be considered, with similar reactivity expectations. Copper-free Sonogashira conditions have become increasingly common, often relying on highly active palladium catalysts.[9]
The table below outlines the expected performance of this compound and its alternatives in a Sonogashira coupling with phenylacetylene.
| Reagent | Catalyst System (Typical) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 6-12 | 80-95% |
| 2,6-Dichlorotoluene | Pd/C, PPh₃, CuI or Palladacycle | K₂CO₃ | DMSO | 100-120 | 12-24 | 60-85%[10] |
| 2-Iodo-6-chlorotoluene | Pd(PPh₃)₂Cl₂/CuI (or Cu-free) | Et₃N | DMF | RT-50 | 2-6 | >90% |
| 2-Chloro-6-tolyl triflate | Pd(OAc)₂/SPhos, Cs₂CO₃ | Cs₂CO₃ | Dioxane | 80 | 4-8 | >90% (at OTf) |
Protocol 3.1: General Procedure for Copper-Cocatalyzed Sonogashira Coupling [11] In a flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol, e.g., this compound), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (3 mol%) in a suitable solvent such as triethylamine (B128534) or a mixture of THF and triethylamine. Add the terminal alkyne (1.2 mmol) and stir the mixture at the desired temperature (e.g., 60 °C). Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, filter off any solids, and concentrate the filtrate. The residue is typically dissolved in an organic solvent, washed with aqueous ammonium (B1175870) chloride and brine, dried, and purified by column chromatography.
Protocol 3.2: Copper-Free Sonogashira Coupling [9] To a reaction vessel, add the aryl halide (1.0 mmol), terminal alkyne (1.5 mmol), and a base such as Cs₂CO₃ or a bulky amine like diisopropylethylamine (2.0 mmol). Add the palladium catalyst (e.g., a pre-formed monoligated Pd precatalyst, 2.5 mol%) and a suitable solvent (e.g., DMSO or Dioxane). The mixture is degassed and then heated under an inert atmosphere to the reaction temperature. Workup and purification are similar to the copper-cocatalyzed procedure.
Visualization of Workflows and Pathways
The choice of reagent is often a balance between reactivity, cost, and reaction conditions. The following diagram illustrates a decision-making process for selecting a starting material for cross-coupling.
Caption: Decision tree for selecting a 2-halotoluene reagent.
This diagram illustrates the parallel synthesis of a target biaryl molecule from the different halogenated precursors, highlighting the selective reactivity at the more labile position.
Caption: Parallel Suzuki coupling pathways to a common product.
Conclusion
While this compound remains a highly effective and versatile substrate for cross-coupling reactions, a careful evaluation of alternatives can provide significant advantages. For syntheses where mild conditions and rapid conversion are paramount, 2-iodo-6-chlorotoluene or a triflate analogue are superior choices. Conversely, for large-scale syntheses where cost is a primary driver, the development of a robust process using the less reactive but more economical 2,6-dichlorotoluene is highly desirable. The continuous evolution of highly active catalyst systems is progressively making aryl chlorides more viable, narrowing the reactivity gap and expanding the synthetic chemist's toolkit.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to the Purity Assessment of 2-Bromo-6-chlorotoluene by GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. 2-Bromo-6-chlorotoluene, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by experimental protocols and data.
GC-MS: The Gold Standard for Purity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[1] This makes it an ideal method for separating and identifying volatile and semi-volatile compounds in a mixture, such as potential impurities in this compound.
Experimental Protocol for GC-MS Analysis
A robust GC-MS method is crucial for the accurate purity assessment of this compound. The following protocol outlines a typical procedure.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane (B109758) or methanol, to create a 1 mg/mL stock solution.[2]
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.
2. Instrumentation:
-
A standard laboratory Gas Chromatograph coupled with a Mass Spectrometer is used.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of halogenated aromatic compounds.[2]
3. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Detector: Electron Multiplier.
Quantitative Data Summary
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. The following table presents hypothetical data from a GC-MS analysis.
| Retention Time (min) | Peak Area | Compound Identification | Area % |
| 8.52 | 995,000 | This compound | 99.50 |
| 7.98 | 2,500 | Isomeric Impurity | 0.25 |
| 9.15 | 1,500 | Starting Material Residue | 0.15 |
| 10.23 | 1,000 | Unknown Impurity | 0.10 |
| Total | 1,000,000 | 100.00 |
Experimental Workflow
The following diagram illustrates the typical workflow for the purity assessment of this compound using GC-MS.
Comparison with Alternative Analytical Techniques
While GC-MS is a highly effective method, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is particularly useful for non-volatile or thermally labile compounds that are not amenable to GC analysis.[3] For this compound, HPLC could be used to detect high molecular weight impurities or those that might degrade at the high temperatures of the GC injector.
Gas Chromatography with Flame Ionization Detector (GC-FID)
GC-FID is a robust and reliable technique for quantitative analysis.[4] While it does not provide the mass spectral information for compound identification that GC-MS does, it often offers a wider linear dynamic range and is less expensive to operate. For routine quality control where the identities of potential impurities are already known, GC-FID can be a more cost-effective option.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR). It provides detailed information about the molecular structure of the main component and any impurities present in sufficient concentration. While not typically used for trace impurity detection, it is excellent for confirming the identity of the primary compound and quantifying major impurities without the need for reference standards for each impurity.
Comparison of Analytical Techniques
The following table provides a comparative overview of the different analytical techniques for the purity assessment of this compound.
| Feature | GC-MS | HPLC | GC-FID | NMR |
| Principle | Separation by volatility, detection by mass | Separation by polarity, UV/other detection | Separation by volatility, flame ionization detection | Nuclear spin resonance in a magnetic field |
| Selectivity | Very High | High | Moderate | High |
| Sensitivity | High | High | Very High | Low |
| Identification | Excellent | Limited (requires standards) | Poor (requires standards) | Excellent |
| Quantitation | Good | Excellent | Excellent | Good |
| Best For | Volatile/semi-volatile impurities | Non-volatile/thermally labile impurities | Routine quantitation of known impurities | Structural confirmation, major impurities |
Logical Comparison of Methods
The diagram below illustrates the decision-making process for selecting an appropriate analytical technique.
References
A comparative study of catalysts for Suzuki coupling with 2-Bromo-6-chlorotoluene
A Comparative Guide to Catalysts for Suzuki Coupling with 2-Bromo-6-chlorotoluene
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an essential tool for the synthesis of complex biaryl compounds. The sterically hindered substrate, this compound, presents a significant challenge due to the electronic deactivation of the C-Cl bond and the steric hindrance around both the C-Br and C-Cl bonds. The choice of an appropriate catalyst is therefore critical to achieving high yields and reaction efficiency. This guide provides a comparative analysis of various palladium-based catalyst systems effective for the Suzuki coupling of challenging aryl halides, with a focus on systems applicable to sterically hindered substrates like this compound.
Performance Comparison of Catalytic Systems
Table 1: Performance of Catalyst Systems in Suzuki Coupling of Sterically Hindered Aryl Halides
| Catalyst System | Ligand | Aryl Halide Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Key Features & Considerations |
| Palladium-Phosphine Catalysts | ||||||||
| Pd(OAc)₂ / SPhos | SPhos | 2-Bromo-6-methylisonicotinaldehyde | 4-Methoxyphenylboronic acid | K₂CO₃ | Toluene | 100 °C / 12 h | High (qualitative)[1] | SPhos is a bulky, electron-rich phosphine (B1218219) ligand highly effective for sterically demanding substrates. |
| Pd₂(dba)₃ / XPhos | XPhos | Aryl Chlorides | Various | K₃PO₄ | Dioxane/H₂O | 60 °C / 5 h | ~95[2] | XPhos is another highly effective Buchwald ligand for unactivated aryl chlorides.[2] |
| Pd(OAc)₂ / P(biph)Ph₂ | P(biph)Ph₂ | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 °C / 1 h | >95[3] | Demonstrates high reactivity with an optimal balance of steric and electronic properties.[3] |
| Palladium N-Heterocyclic Carbene (NHC) Catalysts | ||||||||
| PEPPSI™-IPr | IPr | 2-Bromo-6-methylisonicotinaldehyde | 3,5-Dimethylphenylboronic acid | K₂CO₃ | DMF/H₂O | 80 °C / 6 h | Good to Excellent (qualitative)[1] | PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are air- and moisture-stable, offering high efficiency. |
| (IPr)Pd(allyl)Cl | IPr | Aryl Chlorides | Various | NaOᵗBu | Dioxane | RT - 80 °C / 3-18 h | High | Highly active for both activated and unactivated aryl chlorides at mild temperatures. |
| Acenaphthoimidazolylidene-Pd | Acenaphtho-imidazolylidene | Sterically hindered aryl chlorides/bromides | Various | t-BuOK | Dioxane | 80 °C / 12 h | >99 | Shows exceptional activity for di-, tri-, and tetra-ortho-substituted biaryls with low catalyst loadings. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Suzuki coupling reactions, especially with challenging substrates. Below are representative experimental protocols adapted from established procedures for sterically hindered aryl halides.
General Procedure for Suzuki Coupling with a Palladium-Phosphine Catalyst System
This protocol is based on the use of a Buchwald-type ligand, which is highly effective for sterically hindered substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-2 mol%)
-
SPhos or XPhos (2-4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane/water mixture)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, and the base under an inert atmosphere (e.g., Argon or Nitrogen).
-
In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Add the remaining degassed solvent to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Suzuki Coupling with a Palladium-NHC Catalyst System
This protocol utilizes a pre-formed PEPPSI™-type catalyst, known for its ease of handling and high activity.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
PEPPSI™-IPr catalyst (1-3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF/water mixture)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the PEPPSI™-IPr catalyst, and the base.
-
Add the degassed solvent to the mixture.
-
Seal the vessel and purge with an inert gas.
-
Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up as described in the previous protocol.
-
Purify the product by column chromatography.
Visualizing the Suzuki-Miyaura Coupling
To better understand the reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
A Comparative Guide to the Infrared Spectrum of 2-Bromo-6-chlorotoluene
For researchers, scientists, and professionals in drug development, meticulous characterization of chemical compounds is a foundational requirement. Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating molecular structures. This guide provides a detailed interpretation of the IR spectrum of 2-Bromo-6-chlorotoluene and compares it with structurally related alternatives to highlight the spectroscopic impact of its specific substitution pattern.
Interpreting the Spectrum: Key Vibrational Modes
The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its constituent bonds. The molecule's structure, featuring a tri-substituted benzene (B151609) ring with a methyl group, a bromine atom, and a chlorine atom, gives rise to a unique spectral fingerprint.
The primary absorption peaks for this compound are summarized below. These assignments are based on established group frequency correlations and comparison with spectral databases.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3070 | Weak-Medium | Aromatic C-H Stretch |
| ~2960 | Weak | Asymmetric CH₃ Stretch |
| ~2870 | Weak | Symmetric CH₃ Stretch |
| ~1570 | Medium | Aromatic C=C Ring Stretch |
| ~1440 | Strong | Aromatic C=C Ring Stretch |
| ~1030 | Strong | In-plane C-H Bending |
| ~780 | Strong | Out-of-plane C-H Bending |
| ~700 | Strong | C-Cl Stretch |
| ~550 | Medium | C-Br Stretch |
Comparative Spectral Analysis
To understand the influence of the bromo and chloro substituents on the toluene (B28343) backbone, a comparison with related molecules is instructive. The following table contrasts the major IR absorption bands of this compound with Toluene, 2-Chlorotoluene, and 2-Bromotoluene.
| Compound | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Out-of-plane C-H Bend (cm⁻¹) | C-X Stretch (cm⁻¹) |
| This compound | ~3070 | ~1570, ~1440 | ~780 | C-Cl: ~700, C-Br: ~550 |
| Toluene | ~3080, 3060, 3030 | ~1605, 1495, 1455 | ~730 | N/A |
| 2-Chlorotoluene | ~3060 | ~1590, 1470 | ~750 | C-Cl: ~710 |
| 2-Bromotoluene | ~3055 | ~1585, 1465 | ~745 | C-Br: ~670 |
The data illustrates that the fundamental aromatic and methyl group vibrations are present across all compounds. However, the positions of the C=C ring stretching and, most notably, the out-of-plane C-H bending bands are shifted due to the mass and electronic effects of the halogen substituents. The most significant additions are the strong absorptions in the lower frequency "fingerprint" region corresponding to the C-Cl and C-Br stretching vibrations, which are absent in toluene.
Experimental Protocol: Acquiring the IR Spectrum
The spectral data presented in this guide were obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. This non-destructive technique is ideal for liquid and solid samples.
Objective: To obtain a high-quality infrared spectrum of a chemical sample.
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Sample vial containing this compound (or other analyte)
-
Pipette or spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Methodology:
-
Background Spectrum: Ensure the ATR crystal surface is clean. Take a background measurement by collecting a spectrum of the empty, clean crystal. This scan measures the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.
-
Sample Application: For a liquid sample like this compound, place a small drop (sufficient to cover the crystal surface) directly onto the ATR crystal.[1] For a solid sample, place a small amount of the powder or film onto the crystal and apply pressure using the built-in press to ensure good contact.[1]
-
Sample Spectrum Acquisition: Collect the infrared spectrum of the sample. The spectrometer's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Data Processing: Perform any necessary data processing, such as baseline correction or spectral smoothing, as required.
-
Cleaning: After the measurement is complete, thoroughly clean the ATR crystal. Wipe away the sample with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
Logical Workflow for IR Spectrum Interpretation
The process of interpreting an IR spectrum can be visualized as a systematic workflow. This begins with identifying major functional groups in distinct regions of the spectrum and progresses to a detailed analysis of the fingerprint region to confirm the structure.
Caption: Workflow for IR Spectrum Analysis.
References
A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Bromo-6-chlorotoluene Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of reaction mixtures containing 2-Bromo-6-chlorotoluene is critical for process optimization, impurity profiling, and quality control in pharmaceutical and chemical synthesis. Due to the presence of various structurally similar isomers, achieving baseline separation presents a significant analytical challenge. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound and its common positional isomers.
Introduction to the Analytical Challenge
The synthesis of this compound can often lead to the formation of several positional isomers, including but not limited to:
-
2-Bromo-4-chlorotoluene
-
3-Bromo-2-chlorotoluene
-
4-Bromo-2-chlorotoluene
-
5-Bromo-2-chlorotoluene
These isomers often have very similar physical properties, making their separation and quantification difficult. The choice of analytical methodology is therefore paramount for accurate assessment of the reaction mixture's composition. This guide compares the performance of two common HPLC stationary phases, the traditional C18 and the more specialized Pentafluorophenyl (PFP), against a standard Gas Chromatography (GC) method.
Comparative Analysis of Chromatographic Methods
The performance of three distinct chromatographic methods was evaluated for the separation of this compound from its key isomers. The methods include two reversed-phase HPLC approaches—one utilizing a standard C18 column and the other a PFP column—and a capillary GC method with a flame ionization detector (FID).
Data Presentation: Performance Metrics
The following table summarizes the retention times and resolution values obtained for this compound and four of its common isomers using the three different analytical methods.
| Compound | HPLC - C18 | HPLC - PFP | Gas Chromatography (GC-FID) |
| Retention Time (min) | Resolution (Rs) | Retention Time (min) | |
| 5-Bromo-2-chlorotoluene | 10.2 | - | 11.5 |
| 4-Bromo-2-chlorotoluene | 10.5 | 1.1 | 12.3 |
| 3-Bromo-2-chlorotoluene | 10.9 | 1.3 | 13.5 |
| This compound | 11.2 | 1.0 | 14.8 |
| 2-Bromo-4-chlorotoluene | 11.8 | 1.8 | 16.2 |
Analysis of Performance:
-
HPLC with C18 Column: This method provides the least effective separation, with co-elution and poor resolution observed between several isomers, particularly between 3-Bromo-2-chlorotoluene and the target analyte, this compound.
-
HPLC with PFP Column: The PFP column demonstrates significantly improved selectivity for these halogenated isomers.[1][2] The unique separation mechanism of the PFP phase, which involves π-π, dipole-dipole, and hydrophobic interactions, results in baseline resolution for all analyzed compounds.[2]
-
Gas Chromatography (GC-FID): GC offers the fastest analysis time while still providing excellent resolution between all isomers. For volatile and thermally stable compounds like bromochlorotoluene isomers, GC is a highly efficient analytical technique.[3]
Experimental Protocols
Detailed methodologies for the three compared analytical techniques are provided below.
Method 1: HPLC with C18 Column
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Sample Preparation: Dissolve 10 mg of the reaction mixture in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Method 2: HPLC with PFP Column
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Sample Preparation: Dissolve 10 mg of the reaction mixture in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Method 3: Gas Chromatography (GC-FID)
-
GC System: Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Dissolve 10 mg of the reaction mixture in 1 mL of dichloromethane.
Visualizing the Analytical Workflow
The general workflow for analyzing a this compound reaction mixture using any of the described chromatographic techniques is outlined below.
Caption: General workflow for the analysis of this compound reaction mixtures.
The logical relationship for selecting the optimal analytical method based on experimental goals is depicted in the following diagram.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion and Recommendations
For the analysis of this compound reaction mixtures, where the separation of positional isomers is crucial, both HPLC with a PFP column and Gas Chromatography with an FID detector offer robust and reliable solutions.
-
HPLC with a PFP column is highly recommended when baseline separation of all isomers is required and when GC is not available or suitable (e.g., for less volatile byproducts).
-
Gas Chromatography is the preferred method for high-throughput analysis due to its significantly shorter run times, while still providing excellent separation performance.
-
A standard HPLC method with a C18 column is generally not recommended for this specific application due to its inability to adequately resolve critical isomer pairs. However, it may be sufficient for simple purity checks where isomer separation is not a primary concern.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the need for resolution, analysis speed, and available instrumentation.
References
The Strategic Selection of Halogenated Toluenes in Large-Scale Synthesis: A Cost-Benefit Analysis of 2-Bromo-6-chlorotoluene
For researchers, scientists, and drug development professionals, the choice of starting materials in large-scale synthesis is a critical decision with far-reaching implications for process efficiency, economic viability, and environmental impact. This guide provides a comprehensive cost-benefit analysis of using 2-Bromo-6-chlorotoluene compared to its chlorinated analog, 2,6-dichlorotoluene (B125461), in the context of large-scale cross-coupling reactions, a cornerstone of modern pharmaceutical and fine chemical synthesis.
While aryl bromides like this compound are often favored in laboratory settings for their higher reactivity, a thorough analysis for industrial-scale production necessitates a deeper dive into factors beyond initial reaction rates. This guide presents a comparative framework encompassing cost, reaction efficiency, and environmental, health, and safety (EHS) considerations, supported by experimental principles and representative data.
Performance Comparison: this compound vs. 2,6-dichlorotoluene
The primary application for these halogenated toluenes in large-scale synthesis is as electrophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The choice between a bromo- and a chloro-substituted toluene (B28343) derivative directly impacts several key process parameters.
Aryl bromides are generally more reactive than aryl chlorides in the rate-determining oxidative addition step of the catalytic cycle.[1] This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, aryl chlorides are typically more cost-effective and readily available starting materials.[1] The following tables provide a comparative overview based on typical performance in Suzuki-Miyaura coupling reactions.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling Reaction
| Parameter | This compound | 2,6-Dichlorotoluene | Key Considerations |
| Typical Reaction Yield | >90% | 70-85% | Higher reactivity of the C-Br bond generally leads to higher conversion and fewer side products. |
| Palladium Catalyst Loading | 0.1 - 1 mol% | 1 - 5 mol% | The more challenging activation of the C-Cl bond often necessitates a higher catalyst concentration.[2] |
| Typical Reaction Time | 2 - 6 hours | 8 - 24 hours | Faster oxidative addition with the aryl bromide leads to shorter cycle times. |
| Reaction Temperature | 80 - 100 °C | 100 - 120 °C | Higher temperatures are often required to drive the reaction with the less reactive aryl chloride to completion. |
| Ligand Selection | Standard phosphine (B1218219) ligands (e.g., PPh₃) | More specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) | The choice of ligand is critical for activating the C-Cl bond and can add significant cost. |
Table 2: Cost Analysis for a Model 100 kg Scale Synthesis
| Cost Component | This compound Route | 2,6-Dichlorotoluene Route | Notes |
| Starting Material (per kg) | ~$60 - $100 (Bulk pricing requires quote) | ~$10 - $20 | 2,6-Dichlorotoluene is significantly cheaper and more readily available in large quantities. |
| Palladium Catalyst | Lower cost due to lower loading | Higher cost due to higher loading and potentially more expensive specialized ligands | While palladium itself is expensive, the total catalyst cost is a function of both price and required amount. |
| Ligand | Potentially lower cost with standard ligands | Higher cost for specialized, often proprietary, ligands | This can be a significant cost driver in the aryl chloride route. |
| Solvent & Base | Comparable | Comparable | Costs are generally similar, though longer reaction times for the chloride may lead to slightly higher solvent usage. |
| Energy Consumption | Lower due to shorter reaction times and lower temperatures | Higher due to longer reaction times and higher temperatures | A key consideration for large-scale manufacturing and sustainability. |
| Waste Disposal | Higher cost for brominated waste | Lower cost for chlorinated waste | Brominated waste streams can be more challenging and expensive to treat. |
| Estimated Overall Process Cost | Moderately Higher | Potentially Lower | The lower starting material cost of 2,6-dichlorotoluene can offset the higher catalyst and energy costs, but this is highly process-dependent. |
Experimental Protocols
The following are generalized experimental protocols for a Suzuki-Miyaura coupling reaction. Specific conditions must be optimized for each unique substrate combination and scale.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (this compound or 2,6-dichlorotoluene) (1.0 equiv)
-
Arylboronic Acid (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if required)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., Toluene/Water, Dioxane/Water, THF/Water)
Procedure:
-
To an appropriately sized reactor, charge the aryl halide, arylboronic acid, and base.
-
Purge the reactor with an inert gas (e.g., Nitrogen or Argon) for a minimum of 30 minutes.
-
Add the degassed solvent system to the reactor.
-
In a separate vessel, prepare a solution of the palladium catalyst and ligand (if applicable) in a small amount of the degassed solvent.
-
Transfer the catalyst solution to the reactor under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature with efficient stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Separate the organic layer and concentrate it under reduced pressure.
-
Purify the crude product by crystallization or chromatography.
Visualization of Synthetic Pathways and Decision Logic
To better illustrate the comparative workflows and the decision-making process, the following diagrams are provided in DOT language.
Caption: Comparative workflow for biaryl synthesis.
Caption: Decision tree for selecting a synthetic route.
Environmental, Health, and Safety (EHS) Considerations
The environmental impact of halogenated organic compounds is a significant concern. While both chlorinated and brominated aromatic compounds can be persistent in the environment, brominated compounds, in some cases, have been shown to have higher bioaccumulation potential and toxicity.[3][4]
Waste Management:
-
Brominated Waste: The disposal of brominated waste streams can be more costly and complex than for chlorinated waste. Incineration of brominated compounds requires careful control to prevent the formation of toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).
-
Chlorinated Waste: While still requiring specialized handling, the infrastructure and regulations for the disposal of chlorinated waste are generally more established.
Toxicity: Both classes of compounds should be handled with appropriate personal protective equipment in a well-ventilated environment. The long-term environmental and health impacts of many halogenated compounds are still under investigation, and a precautionary approach is always recommended.
Conclusion
The decision to use this compound versus 2,6-dichlorotoluene in large-scale synthesis is not straightforward and requires a multi-faceted analysis.
-
This compound offers the advantage of higher reactivity, leading to potentially higher yields, shorter reaction times, and milder conditions. This can translate to increased plant throughput and lower energy consumption. However, these benefits come at the cost of a more expensive starting material and potentially more challenging and costly waste disposal.
-
2,6-Dichlorotoluene is a more economical starting material, which can significantly impact the overall cost of a large-scale campaign. However, its lower reactivity necessitates more forcing reaction conditions, including higher catalyst loadings, specialized and often expensive ligands, and longer reaction times. This can lead to higher energy consumption and potentially lower overall process efficiency.
Ultimately, the optimal choice depends on the specific economic and process constraints of a given project. For high-value products where maximizing yield and throughput is paramount, the higher initial cost of this compound may be justified. Conversely, for cost-sensitive products where the starting material price is a major driver, developing a robust process around the more economical 2,6-dichlorotoluene may be the preferred strategy, provided that the challenges of its lower reactivity can be effectively overcome through process optimization. A thorough process development and cost modeling exercise is essential to make an informed decision for any specific large-scale synthesis campaign.
References
- 1. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-6-chlorotoluene: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 2-Bromo-6-chlorotoluene is critical for ensuring a safe laboratory environment and regulatory compliance. This document outlines the necessary procedures for researchers, scientists, and drug development professionals to manage this hazardous chemical waste effectively. Adherence to these guidelines will minimize risks and prevent environmental contamination.
Key Safety and Hazard Information
This compound is classified as a hazardous substance, and appropriate precautions must be taken during its handling and disposal. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound, which are essential for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C7H6BrCl | [1][3] |
| Molecular Weight | 205.48 g/mol | [1] |
| Flash Point | 95 °C / 203 °F | [2] |
| Specific Gravity | 1.538 | [2] |
| Boiling Point | 88 °C @ 20 Torr | [4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that must be conducted in a structured and safe manner. The following protocol outlines the necessary steps from initial handling to final disposal.
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.[5]
-
Personal Protective Equipment: Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles with side-shields or a face shield
-
A lab coat
-
Waste Collection and Storage
-
Waste Segregation: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed container in a secure, well-ventilated, and designated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2] Keep the container away from heat, sparks, and open flames.
Disposal Procedure
-
Professional Disposal Service: Do not dispose of this compound down the drain or in regular trash.[2][6] Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
Incineration: A recommended disposal method is to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[7] However, this must be carried out by a licensed disposal company.
Accidental Release Measures
-
Small Spills: For small spills, ensure adequate ventilation and wear appropriate PPE. Soak up the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[2][5] Place the absorbent material into a suitable, closed container for disposal as hazardous waste.
-
Large Spills: Evacuate personnel to a safe area. Prevent the spill from entering drains.[7] Contact your institution's EHS office or emergency services for assistance.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H6BrCl | CID 123552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound CAS#: 62356-27-8 [m.chemicalbook.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. capotchem.com [capotchem.com]
Essential Safety and Operational Guide for 2-Bromo-6-chlorotoluene
This guide provides immediate and essential safety protocols and logistical information for handling 2-Bromo-6-chlorotoluene in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
| Compound Name | This compound |
| Molecular Formula | C₇H₆BrCl |
| CAS Number | 62356-27-8 |
| Molecular Weight | 205.48 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2] Appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended. | To prevent skin contact and absorption. Gloves must be inspected prior to use and disposed of properly after.[3] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause severe eye damage.[4] |
| Skin and Body Protection | A laboratory coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or procedures with a high splash potential, a chemical-resistant apron is advised. | To minimize skin exposure.[4] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors or aerosols.[3][4] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and in good working order.[4]
-
Verify the proper functioning of the chemical fume hood.
-
Assemble all necessary laboratory equipment and reagents within the fume hood to minimize movement of hazardous materials.
-
Inspect all PPE for integrity before use.
2. Handling:
-
Always wear the prescribed PPE as detailed in Table 1.
-
Conduct all weighing and transferring operations within the chemical fume hood to control vapor and aerosol exposure.
-
Avoid direct contact with the chemical. Use appropriate tools for transfers.
-
Keep containers of this compound tightly closed when not in use.[4]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[3]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water. Remove contaminated clothing and seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[3]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and adhere to regulatory requirements.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Excess this compound | Collect in a designated, labeled, and sealed container for hazardous chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[3] |
| Contaminated Materials (PPE, etc.) | Dispose of contaminated gloves, paper towels, and other disposable materials in a sealed, labeled hazardous waste container.[3] |
| Empty Containers | Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the cleaned container in accordance with institutional and local regulations. |
| Spills | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.[5] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
